ATX inhibitor 14
Description
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Properties
Molecular Formula |
C26H26Cl2N4O3S |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl N-[1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indol-3-yl]carbamate |
InChI |
InChI=1S/C26H26Cl2N4O3S/c1-2-32-14-23(30-26(33)35-15-17-9-19(27)12-20(28)10-17)22-11-18(3-4-24(22)32)25-29-21(16-36-25)13-31-5-7-34-8-6-31/h3-4,9-12,14,16H,2,5-8,13,15H2,1H3,(H,30,33) |
InChI Key |
LWAWVSPPYJMUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)NC(=O)OCC5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of ATX Inhibitor 14 (BIO-32546): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, inflammation, and cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective non-zinc binding autotaxin inhibitor, designated as compound 14, also known as BIO-32546. This document details the structure-activity relationships, experimental protocols for its synthesis and evaluation, and its pharmacokinetic profile, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular lysophosphatidic acid (LPA).[1] LPA exerts its effects by activating at least six G protein-coupled receptors (LPAR1-6), leading to diverse cellular responses such as proliferation, migration, and survival.[2] Dysregulation of the ATX-LPA signaling pathway is associated with numerous pathological conditions, including idiopathic pulmonary fibrosis (IPF), cancer, and cholestatic pruritus.[2][3] Consequently, the development of small molecule inhibitors of ATX has become a significant focus of pharmaceutical research.
This guide focuses on a specific ATX inhibitor, referred to as compound 14 (BIO-32546), a potent, selective, and orally bioavailable non-zinc binding inhibitor. Its discovery represents a significant advancement in the development of ATX-targeted therapies.
Discovery and Structure-Activity Relationship (SAR)
The discovery of inhibitor 14 (BIO-32546) was the result of a structure-based drug design campaign. The development process involved the synthesis and evaluation of a series of compounds to optimize potency and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for ATX inhibitor 14 (BIO-32546) and related compounds, highlighting the structure-activity relationships that led to its discovery.
Table 1: In Vitro Potency of this compound (BIO-32546)
| Compound | ATX IC50 (nM) |
| 14 (BIO-32546) | 1.0 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.
Table 2: Pharmacokinetic Properties of this compound (BIO-32546) in Preclinical Species [4]
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| Rat | IV | 2 | - | - | 3440 | - |
| Rat | PO | 10 | 4.0 | 1140 | 14400 | 66 |
| Dog | IV | 1 | - | - | 3630 | - |
| Dog | PO | 5 | 2.0 | 1580 | 15000 | 83 |
| Cynomolgus Monkey | IV | 1 | - | - | 3160 | - |
| Cynomolgus Monkey | PO | 5 | 4.0 | 980 | 11000 | 69 |
| Mouse | PO | 10 | - | 2650 | 8840 | 51 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability.
Table 3: Brain Penetration of this compound (BIO-32546)
| Species | Dose (mg/kg, PO) | Time (h) | Brain Concentration (ng/mL) | Brain/Plasma Ratio |
| Rat | 10 | 4 | 97 | 0.2 |
Synthesis of this compound (BIO-32546)
The synthesis of this compound (BIO-32546) is a multi-step process. A detailed experimental protocol for the synthesis is provided below, based on established chemical principles and reported methodologies.
Experimental Protocol: Synthesis of BIO-32546
A detailed synthesis scheme for a closely related analog is described in the work by Ma et al., which provides a representative synthetic route. The general approach involves the coupling of key building blocks to construct the final molecule.
This is a representative synthesis; for full, specific details, please refer to the primary publication by Ma et al. (2021).
Biological Evaluation
The biological activity of this compound (BIO-32546) was characterized through a series of in vitro and in vivo experiments.
Experimental Protocol: In Vitro ATX Enzyme Inhibition Assay
The potency of ATX inhibitors is typically determined using an in vitro enzymatic assay that measures the hydrolysis of a substrate, such as lysophosphatidylcholine (LPC) or a fluorogenic substrate like FS-3.
-
Reagents and Materials:
-
Recombinant human autotaxin (hATX)
-
Substrate: Lysophosphatidylcholine (LPC) or FS-3
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., choline oxidase, HRP, and a colorimetric or fluorometric probe)
-
96-well microplates
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Add hATX to the wells and incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (LPC or FS-3).
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway
This compound (BIO-32546) exerts its effect by blocking the production of LPA, thereby inhibiting the downstream signaling cascades initiated by LPA binding to its receptors.
Caption: The ATX-LPA signaling pathway and the mechanism of action of this compound.
Drug Discovery and Development Workflow
The discovery and development of this compound followed a typical drug discovery workflow.
Caption: A generalized workflow for the discovery and development of a therapeutic agent.
Conclusion
This compound (BIO-32546) is a potent and selective inhibitor of autotaxin with favorable pharmacokinetic properties, including oral bioavailability and brain penetration. The data presented in this guide underscore its potential as a valuable tool for further research into the role of the ATX-LPA signaling pathway in various diseases and as a promising candidate for therapeutic development. The detailed experimental protocols and workflow diagrams provide a practical resource for scientists and researchers working in this area.
References
- 1. Discovery and optimization of ATX inhibitors via modeling, synthesis and biological evaluation-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Structural Analogs and Derivatives of the Potent Autotaxin Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogs and derivatives of the potent autotaxin (ATX) inhibitor, compound 14, an indole-based carbamate derivative. This document details the core structure, synthesis methodologies, structure-activity relationships (SAR), and quantitative data for this class of inhibitors. It also includes comprehensive experimental protocols and visualizations of the relevant signaling pathways to support further research and development in this area.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2][3] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases, including idiopathic pulmonary fibrosis, cancer, and inflammatory disorders.[4]
A significant amount of research has been dedicated to the discovery and development of small molecule ATX inhibitors. These inhibitors are broadly classified based on their binding modes within the tripartite active site of ATX, which consists of a catalytic site, a hydrophobic pocket, and a tunnel.[5] This guide focuses on a particularly potent class of indole-based carbamate and urea derivatives, exemplified by ATX inhibitor 14.
Core Structure and Derivatives of this compound
This compound (also referred to as compound 4 in the primary literature) is an indole-based carbamate derivative that has demonstrated exceptional potency with a reported half-maximal inhibitory concentration (IC50) of 0.41 nM. The core structure consists of an indole scaffold, a carbamate linker, and a morpholine moiety.
To explore the structure-activity relationships and improve pharmacokinetic properties, a series of derivatives have been synthesized. These modifications primarily involve:
-
Substitution on the indole ring: Investigating the impact of different substituents on the indole core.
-
Variation of the linker: Replacing the carbamate linker with a urea moiety to enhance metabolic stability.
-
Modification of the terminal cyclic amine: Exploring various cyclic amines in place of the morpholine ring.
Quantitative Data Summary
The following tables summarize the in vitro ATX inhibitory activity of selected indole-based carbamate and urea derivatives.
Table 1: In Vitro ATX Inhibitory Activity of Indole-Based Carbamate Derivatives
| Compound | R Group | IC50 (nM) |
| 14 (4) | Morpholine | 0.41 |
| 1 | Piperidine | 1.23 |
| 2 | 4-Hydroxypiperidine | 0.85 |
| 3 | N-Methylpiperazine | 3.54 |
| 5 | Thiomorpholine | 0.98 |
Table 2: In Vitro ATX Inhibitory Activity of Indole-Based Urea Derivatives
| Compound | R Group | IC50 (nM) |
| 16 | Morpholine | 3.15 |
| 20 | 4-Hydroxypiperidine | 1.72 |
| 30 | Diethanolamine | 2.17 |
| 25 | N-Methylpiperazine | 5.89 |
| 28 | Thiomorpholine | 4.33 |
Note: Compound numbers in parentheses correspond to the designations in the primary reference.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
Synthesis of Indole-Based Carbamate and Urea Derivatives
The synthesis of the indole-based carbamate and urea derivatives generally follows a multi-step procedure. A representative synthetic scheme is outlined below. For specific details on reaction conditions, reagents, and purification methods for each analog, please refer to the primary literature.
Figure 1. Generalized synthetic workflow for indole-based ATX inhibitors.
A general procedure involves the functionalization of a substituted indole scaffold, followed by the introduction of a carbamate or urea linker and coupling with the desired cyclic amine.
In Vitro ATX Inhibition Assay (FS-3 Based)
The inhibitory activity of the compounds against ATX is commonly determined using a fluorescent substrate, such as FS-3. This assay measures the increase in fluorescence upon cleavage of the substrate by ATX.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorescent substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add a defined amount of recombinant human ATX to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore released from FS-3.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal model.
In Vitro ATX Inhibition Assay (Amplex Red)
The Amplex® Red assay is a coupled enzymatic assay that indirectly measures ATX activity by detecting the production of choline.
Principle:
-
ATX hydrolyzes lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA) and choline.
-
Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent product, resorufin.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of Amplex® Red, HRP, and choline oxidase in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
Add ATX and the test compounds to the wells and pre-incubate.
-
Initiate the reaction by adding a mixture of LPC and the detection reagents (Amplex® Red, HRP, choline oxidase).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for resorufin.
-
Calculate IC50 values as described for the FS-3 based assay.
Signaling Pathway and Visualization
ATX is the primary producer of extracellular LPA, which in turn activates a family of six G protein-coupled receptors (GPCRs), LPAR1-6. Activation of these receptors triggers a cascade of downstream signaling events that regulate a multitude of cellular responses.
Figure 2. The ATX-LPA signaling cascade and the point of intervention by ATX inhibitors.
Comparative Analysis with Other ATX Inhibitors
To provide a broader context, the inhibitory potencies of this compound and its derivatives are compared with other well-characterized ATX inhibitors from different chemical classes.
Table 3: Comparative IC50 Values of Representative ATX Inhibitors
| Inhibitor | Chemical Class | IC50 (nM) | Reference |
| This compound (4) | Indole-based Carbamate | 0.41 | |
| PF-8380 | Piperazinyl-propanoyl-benzoxazolone | 2.8 | |
| GLPG1690 (Ziritaxestat) | Imidazo[1,2-a]pyridine | 131 | |
| ONO-8430506 | Tetrahydrocarboline | 5.1 | |
| HA155 | Boronic Acid Derivative | 5.7 |
Conclusion
The indole-based carbamate and urea derivatives, particularly this compound, represent a class of highly potent autotaxin inhibitors. Their sub-nanomolar efficacy highlights the potential of this scaffold for the development of novel therapeutics targeting the ATX-LPA signaling axis. The structure-activity relationships derived from the existing analogs provide a valuable roadmap for the design of future inhibitors with optimized potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway visualizations included in this guide are intended to facilitate further investigation and drug development efforts in this promising area of research.
References
- 1. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Probing the Molecular Interactions of a Potent Autotaxin Inhibitor: A Technical Overview of BIO-32546
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid implicated in a multitude of physiological and pathological processes, including cancer, fibrosis, and inflammation.[1] Consequently, the inhibition of ATX has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive investigation into the binding mode of a highly potent, selective, and non-zinc binding autotaxin inhibitor, BIO-32546 (also referred to as compound 14 in some literature).[2][3] We will delve into the quantitative binding data, detailed experimental protocols for its characterization, and the broader context of the autotaxin signaling pathway that it modulates.
Introduction to Autotaxin and the ATX-LPA Signaling Axis
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (LPC).[3] LPA exerts its diverse cellular effects by binding to a family of six G protein-coupled receptors (GPCRs), LPAR1-6.[3] This signaling cascade influences fundamental cellular processes such as proliferation, migration, and survival. Dysregulation of the ATX-LPA axis is a hallmark of several diseases, making ATX a compelling target for therapeutic intervention.
The development of small molecule inhibitors against ATX has led to the classification of several distinct binding modes. These are typically categorized based on their interaction with the key features of the ATX active site: a hydrophilic groove, a hydrophobic pocket that accommodates the lipid tail of the substrate, and an allosteric tunnel.
Quantitative Analysis of BIO-32546 Inhibition
BIO-32546 is a potent and selective inhibitor of human autotaxin. Its inhibitory activity has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of BIO-32546
| Parameter | Value | Assay Type |
| IC₅₀ (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC₅₀ (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC₅₀ (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
Data sourced from Ma et al., 2021.
Table 2: Selectivity Profile of BIO-32546
| Target | Inhibition / Activity |
| LPAR1-3, 5 | > 10 µM |
| S1P1-5 | > 10 µM |
| hERG | 21.3% @ 10 µM |
| CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM |
Data sourced from Ma et al., 2021.
Binding Mode and Structural Insights
X-ray crystallographic analysis of BIO-32546 in complex with murine autotaxin (PDB ID: 7MFH) reveals a distinct binding mode that does not involve chelation of the catalytic zinc ions, a common feature of many ATX inhibitors. BIO-32546 is classified as a Type IV inhibitor , a pocket-tunnel hybrid, occupying both the hydrophobic pocket and the allosteric tunnel of the enzyme.
The key interactions observed in the co-crystal structure are:
-
The 4-trifluoromethylcyclohexyloxy moiety occupies the hydrophobic pocket, a region that typically accommodates the acyl chain of the LPC substrate.
-
The 8-azabicyclo[3.2.1]octane-3-carboxylic acid moiety extends into the allosteric tunnel.
This dual-site engagement allows for high-affinity binding and potent inhibition without direct interaction with the bimetallic zinc center in the catalytic site. This non-zinc binding nature is a key feature that can contribute to a better selectivity profile and potentially fewer off-target effects.
Signaling Pathways and Experimental Workflows
To understand the context and the methods used to characterize BIO-32546, the following diagrams illustrate the core signaling pathway and experimental workflows.
Diagram 1: The Autotaxin-LPA Signaling Pathway
References
Early-Stage In Vitro Evaluation of ATX Inhibitor BIO-32546: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of BIO-32546, a potent and selective non-zinc binding inhibitor of autotaxin (ATX). Autotaxin is a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous pathological processes, including fibrosis, inflammation, and cancer. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with BIO-32546, serving as a valuable resource for researchers in the field of drug discovery and development.
Quantitative Data Summary
The biological activity and preclinical pharmacokinetic properties of BIO-32546 have been characterized, demonstrating its high potency and selectivity.[1][2]
Table 1: In Vitro Biological Activity of BIO-32546
| Parameter | Value | Assay Type |
| IC50 (Human ATX) | 1 nM | FRET-based assay with FS-3 substrate |
| IC50 (Human Plasma LPA) | 53 ± 26 nM | LC-MS/MS analysis of LPA reduction |
| IC50 (Rat Plasma LPA) | 47 ± 20 nM | LC-MS/MS analysis of LPA reduction |
| Selectivity (LPA1-3,5) | > 10 µM | Receptor binding or functional assays |
| Selectivity (S1P1-5) | > 10 µM | Receptor binding or functional assays |
| hERG Inhibition | < 10 µM | Electrophysiological assay |
| CYP Isoform Inhibition (1A2, 2C9, 2C19, 2D6, 3A4) | > 10 µM | In vitro metabolism assays |
| Solubility (pH 7.0) | 73.2 µg/mL | - |
| Permeability (Caco-2) | Papp (A-B/B-A) 16.8/40.3 x 10⁻⁶ cm/s | Caco-2 cell assay |
Table 2: Pharmacokinetic Parameters of BIO-32546 in Rat and Mouse
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) | Brain/Plasma Ratio |
| Rat | IV | 1 | 3.0 | 14.8 | 3.6 | - | - |
| Rat | PO | 10 | - | - | - | 66 | 0.2 @ 4h |
| Mouse | IV | 2 | 2.2 | 22.8 | 3.9 | - | - |
| Mouse | PO | 10 | - | - | - | 51 | - |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize ATX inhibitors like BIO-32546.
FRET-Based Autotaxin Activity Assay
This assay is used to determine the inhibitory potency (IC50) of compounds against ATX enzymatic activity.
-
Principle: The assay utilizes a synthetic FRET-based substrate, such as FS-3, which upon cleavage by ATX, results in a detectable increase in fluorescence.
-
Materials:
-
Human recombinant autotaxin
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
-
Test compound (BIO-32546) and control inhibitor
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add human recombinant ATX to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FS-3 substrate.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate hydrolysis and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic effect of the ATX inhibitor on various cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of viable cells.[3][4][5]
-
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (BIO-32546)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 for cytotoxicity.
-
Cell Migration Assay (Boyden Chamber)
This assay evaluates the effect of the ATX inhibitor on cancer cell migration.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.
-
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Serum-free and serum-containing medium
-
Test compound (BIO-32546)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
-
Procedure:
-
Pre-treat cells with the test compound for a specified duration.
-
Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group.
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of the ATX inhibitor on the phosphorylation status of key proteins in the LPA signaling pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., AKT, ERK).
-
Materials:
-
Cancer cell line of interest
-
Test compound (BIO-32546)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells and treat them with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and point of inhibition by BIO-32546.
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of an ATX inhibitor.
References
- 1. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Indole-Based Carbamate Autotaxin Inhibitors
For Immediate Release
A Deep Dive into the SAR of a Promising Class of Anti-Fibrotic Agents
This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of indole-based carbamate inhibitors of autotaxin (ATX), a critical enzyme in fibrosis and other inflammatory diseases. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical scaffolds, biological activities, and experimental methodologies that define this promising class of therapeutic agents.
Autotaxin, a secreted lysophospholipase D, is the primary producer of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key driver of cell proliferation, migration, and survival, and its dysregulation is implicated in a range of pathologies, including idiopathic pulmonary fibrosis (IPF) and cancer. The development of potent and selective ATX inhibitors is therefore a major focus of therapeutic research.
This guide focuses specifically on a series of indole-based carbamate inhibitors that have demonstrated high potency and favorable pharmacokinetic profiles. These compounds act as allosteric inhibitors, binding to a "tunnel" region of the ATX enzyme distinct from the active site. This mechanism of action offers potential advantages in terms of selectivity and reduced competition with the native substrate.
Data Presentation: Unraveling the Structure-Activity Relationship
The inhibitory activity of indole-based carbamate ATX inhibitors is exquisitely sensitive to structural modifications at three key positions: the indole core, the carbamate linker, and a terminal functional group. The following tables summarize the quantitative SAR data for a series of representative compounds, highlighting the impact of various substituents on their half-maximal inhibitory concentration (IC50) against ATX.
Table 1: SAR of the Indole Core
| Compound | R1 | R2 | R3 | ATX IC50 (nM) |
| 1a | H | H | H | 15.6 |
| 1b | 5-F | H | H | 8.2 |
| 1c | 5-Cl | H | H | 5.1 |
| 1d | 5-CH3 | H | H | 9.8 |
| 1e | H | 2-CH3 | H | 22.4 |
| 1f | H | H | 7-F | 12.1 |
Modifications on the indole scaffold demonstrate that electron-withdrawing groups at the 5-position, such as fluoro and chloro, enhance inhibitory activity. Steric hindrance at the 2-position is detrimental to potency.
Table 2: SAR of the Terminal Amine Moiety
| Compound | Linker | Terminal Amine | ATX IC50 (nM) |
| 2a | Carbamate | Piperidine | 3.5 |
| 2b | Carbamate | Morpholine | 0.41[1] |
| 2c | Carbamate | N-methylpiperazine | 6.8 |
| 2d | Carbamate | Pyrrolidine | 4.9 |
| 2e | Carbamate | Diethanolamine | 2.17[1] |
| 2f | Carbamate | 4-hydroxypiperidine | 2.3[2] |
The terminal amine plays a crucial role in binding. Cyclic amines are generally favored, with morpholine and piperidine derivatives exhibiting excellent potency. The introduction of hydroxyl groups, as in diethanolamine and 4-hydroxypiperidine, can also lead to highly potent inhibitors, likely through the formation of additional hydrogen bonds within the binding tunnel.
Experimental Protocols: A Methodological Framework
The discovery and optimization of indole-based carbamate ATX inhibitors rely on a suite of robust experimental protocols. This section details the key methodologies for the synthesis of these compounds and the assessment of their biological activity.
General Synthesis of Indole-Based Carbamate ATX Inhibitors
The synthesis of this class of inhibitors typically begins with a substituted indole, which undergoes a three-step process:
-
Phosgenation: The indole nitrogen is reacted with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at reduced temperature (typically 0°C) to form an unstable chloroformate intermediate.
-
Carbamate Formation: The in-situ generated chloroformate is then reacted with a desired amine to form the carbamate linker. The reaction is typically carried out in the same pot and allowed to warm to room temperature.
-
Purification: The final product is purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure indole-based carbamate inhibitor.
In Vitro ATX Inhibition Assay (Amplex Red Method)
The potency of the synthesized compounds is determined using a fluorescence-based in vitro assay that measures the enzymatic activity of ATX.
-
Principle: ATX hydrolyzes lysophosphatidylcholine (LPC) to produce choline and lysophosphatidic acid (LPA). The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the non-fluorescent Amplex Red reagent to produce the highly fluorescent resorufin. The rate of resorufin formation is directly proportional to the ATX activity.
-
Procedure:
-
Recombinant human ATX is pre-incubated with varying concentrations of the inhibitor in an assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and Triton X-100) for a set period (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of a substrate mixture containing LPC, choline oxidase, HRP, and Amplex Red.
-
The increase in fluorescence (excitation ~540 nm, emission ~590 nm) is monitored over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
The in vivo efficacy of lead compounds is often evaluated in a bleomycin-induced pulmonary fibrosis model in mice.
-
Induction of Fibrosis: Mice (e.g., C57BL/6 strain) are anesthetized, and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. A control group receives saline.
-
Treatment: The test compound (indole-based carbamate ATX inhibitor) is administered to the mice, typically via oral gavage, starting on a specific day post-bleomycin instillation (e.g., day 7 or day 14) and continuing for a defined period (e.g., 14-21 days). A vehicle control group is also included.
-
Assessment of Fibrosis: At the end of the treatment period, the mice are euthanized, and the lungs are harvested for analysis. Key endpoints include:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin, TGF-β) in lung homogenates is measured by quantitative PCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The cellular composition and levels of inflammatory cytokines in the BAL fluid are analyzed.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of ATX Inhibitor 14: A Technical Overview
Disclaimer: This document provides a representative technical guide on the preliminary toxicity screening of a hypothetical autotaxin (ATX) inhibitor, designated as "ATX inhibitor 14." The data and protocols presented herein are a synthesis of publicly available information on various ATX inhibitors and do not pertain to a specific, real-world compound with this designation. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][3] Consequently, inhibitors of ATX are being actively investigated as potential therapeutics for various diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and autoimmune disorders.[2]
This technical guide outlines a framework for the preliminary toxicity screening of a novel ATX inhibitor, "this compound." The objective of such a screening is to identify potential safety liabilities early in the drug development process, enabling a data-driven approach to candidate selection and further development. The following sections detail in vitro and in vivo toxicity assessment strategies, along with representative data and experimental protocols.
Mechanism of Action and Potential for On-Target Toxicity
ATX inhibitors primarily function by blocking the catalytic activity of ATX, thereby reducing the production of LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6. By inhibiting LPA production, ATX inhibitors can modulate these downstream signaling pathways. While this is the basis for their therapeutic effect, it also raises the possibility of on-target toxicity related to the physiological roles of LPA. Potential areas of concern include effects on the cardiovascular, reproductive, and nervous systems, where LPA signaling is known to be important.
In Vitro Toxicity Assessment
In vitro toxicity studies are crucial for the early identification of potential cellular liabilities of a new chemical entity. These assays provide a rapid and cost-effective means to screen compounds for general cytotoxicity and specific organ-level toxicity.
General Cytotoxicity
A primary step in in vitro toxicity screening is to assess the general cytotoxicity of the compound in various cell lines. This helps to determine the concentration range for subsequent, more specific assays and to identify compounds with a narrow therapeutic window.
Table 1: Representative In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HepG2 (Human Liver) | MTT | Cell Viability | > 50 |
| HEK293 (Human Kidney) | CellTiter-Glo® | ATP Levels | > 50 |
| A549 (Human Lung) | LDH Release | Membrane Integrity | > 50 |
| H9c2 (Rat Heart) | Resazurin Reduction | Metabolic Activity | > 50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Organ-Specific Toxicity
Given the potential for specific organ toxicities, targeted in vitro assays are recommended.
-
Hepatotoxicity: Assays using primary human hepatocytes or HepG2 cells can assess the potential for drug-induced liver injury (DILI). Endpoints can include steatosis, cholestasis, and induction of liver enzymes.
-
Cardiotoxicity: The hERG (human Ether-à-go-go-Related Gene) channel assay is a critical component of cardiac safety assessment to evaluate the risk of QT prolongation and potential arrhythmias.
-
Nephrotoxicity: In vitro models using human kidney proximal tubule epithelial cells can be used to assess the potential for kidney damage.
In Vivo Toxicity Assessment
Following in vitro screening, promising candidates should be evaluated in vivo to understand their toxicity profile in a whole-organism context.
Acute Toxicity and Dose Range Finding
An acute toxicity study in a rodent species (e.g., mouse or rat) is typically the first in vivo study performed. The primary goal is to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
Table 2: Representative Acute In Vivo Toxicity of this compound in Mice
| Route of Administration | Dosing Regimen | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| Oral (p.o.) | Single dose | 300 mg/kg | No significant findings |
| Intravenous (i.v.) | Single dose | 50 mg/kg | Mild, transient hypoactivity |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a modification of the traditional acute toxicity study that reduces the number of animals required.
-
Animal Acclimation: Acclimate male and female mice (e.g., C57BL/6) for at least 5 days before the study.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically based on in vitro cytotoxicity and in silico predictions.
-
Observation: Observe the animal for clinical signs of toxicity for at least 14 days. Pay close attention to changes in behavior, appearance, and body weight.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.
-
Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of an estimated LD50.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic (PK) and metabolic profile of an ATX inhibitor is crucial for interpreting toxicity data. Studies using radiolabeled compounds (e.g., 14C) can provide valuable information on absorption, distribution, metabolism, and excretion (ADME).
Table 3: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (Oral) | 40% |
| Tmax (Oral) | 2 hours |
| Half-life (t1/2) | 6 hours |
| Major Clearance Pathway | Hepatic Metabolism (CYP3A4) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: A representative workflow for the preliminary toxicity screening of an ATX inhibitor.
Conclusion
The preliminary toxicity screening of a novel ATX inhibitor, such as the hypothetical "this compound," is a multi-faceted process that involves a combination of in vitro and in vivo studies. This early assessment is critical for identifying potential safety concerns and for guiding the selection of candidates with the most favorable therapeutic index for further development. The methodologies and data presented in this guide provide a foundational framework for these essential preclinical activities.
References
ATX Inhibitor 14: A Technical Guide to its Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is increasingly implicated in cancer progression, promoting cell proliferation, survival, migration, and resistance to therapy. Consequently, inhibition of ATX presents a compelling strategy for oncological drug development. This technical guide focuses on ATX inhibitor 14, a potent indole-based carbamate derivative, exploring its therapeutic potential in cancer research. While direct oncological studies on this compound are not yet prevalent in public literature, this document provides a comprehensive overview of the rationale for its investigation, supported by data from other ATX inhibitors, and details relevant experimental protocols for its evaluation.
Introduction to this compound
This compound, also identified as compound 4 in seminal literature, is a novel and highly potent inhibitor of autotaxin.[1] It is characterized as an indole-based carbamate derivative.[1] The primary reported activity of this compound is its exceptional inhibitory potency against the ATX enzyme, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, making it significantly more potent than other well-characterized ATX inhibitors like GLPG1690.[1]
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Chemical Class | Reference |
| This compound (Compound 4) | Autotaxin (ATX) | 0.41 | Indole-based carbamate | [1] |
| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | 2.90 | - | [1] |
While current research has primarily highlighted its potential in the context of fibrosis, its potent enzymatic inhibition suggests significant promise for investigation in oncology.
The ATX-LPA Signaling Axis: A Target in Oncology
The rationale for exploring this compound in cancer research is firmly rooted in the well-established role of the ATX-LPA signaling pathway in tumor biology. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, which in turn activates a family of G protein-coupled receptors (LPARs), leading to the activation of multiple downstream signaling cascades.
The ATX-LPA axis has been shown to be dysregulated in numerous cancers, including breast, ovarian, lung, and pancreatic cancer, as well as melanoma and glioblastoma. This dysregulation contributes to several hallmarks of cancer:
-
Cell Proliferation and Survival: LPA signaling promotes cancer cell growth and protects against apoptosis.
-
Metastasis: The pathway enhances cancer cell migration and invasion, critical steps in the metastatic cascade.
-
Angiogenesis: LPA can stimulate the formation of new blood vessels that supply tumors with essential nutrients.
-
Inflammation: The ATX-LPA axis is linked to chronic inflammation, a known driver of tumorigenesis.
-
Therapy Resistance: LPA signaling has been implicated in the development of resistance to both chemotherapy and radiotherapy.
Given the potent inhibition of ATX by this compound, it is hypothesized that this compound could effectively disrupt these pro-tumorigenic processes.
Quantitative Data for Representative ATX Inhibitors in Cancer Research
While specific quantitative data for this compound in cancer models is not yet publicly available, the following table summarizes the anti-cancer activity of other well-characterized ATX inhibitors. This data serves as a benchmark for the potential efficacy of this class of compounds and provides a strong rationale for the investigation of this compound.
Table 2: Anti-Cancer Activity of Representative ATX Inhibitors
| Inhibitor | Cancer Model | Endpoint | Result | Reference |
| ONO-8430506 | 4T1 Murine Breast Cancer (in vivo) | Tumor Growth Inhibition | ~60% reduction | |
| GLPG1690 | 4T1 Murine Breast Cancer (in vivo) | Tumor Growth Inhibition (with Doxorubicin) | Synergistic reduction | |
| IOA-289 | 4T1 Murine Breast Cancer (in vivo) | Tumor Outgrowth | Significant reduction | |
| BrP-LPA | Human Breast Cancer Xenograft (in vivo) | Tumor Growth | Inhibition of growth | |
| PF-8380 | Melanoma Cell Line (in vitro) | Cell Migration | Inhibition |
Experimental Protocols for Evaluating this compound in Cancer Research
The following are detailed, standardized protocols that can be adapted to evaluate the efficacy of this compound in various aspects of cancer cell biology.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the directional migration of cancer cells.
Principle: Cancer cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.
Methodology:
-
Chamber Preparation: Rehydrate transwell inserts with an 8 µm pore size membrane with serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum or purified LPA) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium containing various concentrations of this compound or vehicle control. Add the cell suspension to the upper chamber.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 6-24 hours).
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay is a modification of the migration assay and evaluates the ability of this compound to block the invasion of cancer cells through an extracellular matrix barrier.
Principle: The transwell membrane is coated with a layer of Matrigel, which mimics the basement membrane. Cells must degrade this matrix to invade.
Methodology:
-
Matrigel Coating: Coat the upper surface of an 8 µm pore size transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Assay Procedure: Follow the same procedure as the cell migration assay (steps 2-7), seeding the cells on top of the Matrigel layer.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control on a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups.
Conclusion and Future Directions
This compound is a highly potent inhibitor of autotaxin, a key enzyme in a signaling pathway with profound implications in oncology. While direct evidence of its anti-cancer activity is pending, the extensive research on the ATX-LPA axis and other ATX inhibitors strongly supports its potential as a valuable tool for cancer research and a candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy against various cancer types and its mechanism of action. Future research should focus on determining its IC50 values in a panel of cancer cell lines, evaluating its efficacy in in vivo cancer models, and exploring its potential in combination with existing cancer therapies. Such studies will be crucial in unlocking the full therapeutic potential of this promising inhibitor.
References
Methodological & Application
Application Notes and Protocols for ATX Inhibitor 14 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that activates specific G protein-coupled receptors (GPCRs), influencing a wide range of cellular processes including cell proliferation, migration, survival, and differentiation.[1][3] The ATX-LPA signaling axis has been implicated in the pathology of various diseases, including cancer, inflammation, and fibrosis, making ATX a significant therapeutic target for drug development.
These application notes provide a detailed protocol for the in vitro evaluation of "ATX Inhibitor 14," a novel potent and selective inhibitor of autotaxin. The following sections describe the ATX signaling pathway, experimental protocols for determining the inhibitory activity of this compound, and representative data.
Autotaxin Signaling Pathway
The diagram below illustrates the enzymatic activity of Autotaxin and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA).
Caption: Autotaxin converts LPC to LPA, which activates GPCRs, leading to downstream signaling and various cellular responses.
Experimental Protocols
Two primary methods for the in vitro screening of Autotaxin inhibitors are detailed below. These assays measure the enzymatic activity of ATX and the inhibitory effect of test compounds.
Fluorescent-Based ATX Activity Assay
This assay utilizes a fluorogenic LPC analogue, such as FS-3, which is conjugated with both a fluorophore and a quencher. In its native state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated, resulting in a measurable increase in fluorescence.
Materials:
-
Human recombinant ATX (hATX)
-
This compound (and other test compounds)
-
FS-3 substrate (or similar fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of hATX solution to each well to initiate the pre-incubation. Mix gently.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Add 20 µL of the FS-3 substrate solution to each well to start the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/530 nm for FS-3) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Colorimetric-Based ATX Inhibitor Screening Assay
This assay provides a convenient method for screening ATX inhibitors by measuring the cleavage of a chromogenic substrate, such as bis-(p-nitrophenyl) phosphate (bis-pNPP). The cleavage of bis-pNPP by ATX liberates p-nitrophenol, a yellow product that can be measured spectrophotometrically.
Materials:
-
Human recombinant ATX (hATX)
-
This compound (and other test compounds)
-
bis-(p-nitrophenyl) phosphate (bis-pNPP) substrate
-
Assay Buffer (e.g., 10X ATX Assay Buffer)
-
Positive Control Inhibitor (e.g., HA-155)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Reagent Preparation: Prepare a 1X Assay Buffer from the 10X stock. Prepare the ATX enzyme and substrate solutions as per the manufacturer's instructions.
-
Plate Setup:
-
100% Initial Activity Wells: Add 150 µL of diluted Assay Buffer, 10 µL of ATX, and 10 µL of vehicle to three wells.
-
Positive Control Inhibitor Wells: Add 150 µL of diluted Assay Buffer, 10 µL of ATX, and 10 µL of HA-155 Positive Control Inhibitor to three wells.
-
Background Wells: Add 160 µL of diluted Assay Buffer and 10 µL of solvent to three wells.
-
Test Compound Wells: Add 150 µL of diluted Assay Buffer, 10 µL of ATX, and 10 µL of this compound to three wells.
-
-
Enzymatic Reaction:
-
Initiate the reactions by adding 20 µL of the Autotaxin Substrate to all wells except the background wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 405-415 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described in the fluorescent assay protocol.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro ATX inhibitor assay.
Caption: General workflow for in vitro ATX inhibitor screening assays.
Data Presentation
The inhibitory activity of this compound was determined using the fluorescent-based ATX activity assay. The results are summarized in the table below, alongside data for other known ATX inhibitors for comparison.
| Compound | IC50 (nM) | Assay Type | Notes |
| This compound | 8.5 ± 1.2 | Fluorescent | Potent inhibitor with high selectivity. |
| PF-8380 | 101 ± 15 | Fluorescent | A well-characterized, potent, and specific ATX inhibitor. |
| HA-155 | 28 ± 5 | Colorimetric | A selective ATX inhibitor often used as a positive control. |
| ATX-1d | 1800 ± 300 | Fluorescent | A novel compound identified through computational methods. |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of ATX inhibitors. This compound demonstrates potent inhibition of ATX activity in the low nanomolar range, suggesting it is a promising candidate for further development as a therapeutic agent for diseases driven by the ATX-LPA signaling axis. The detailed methodologies and comparative data presented herein should serve as a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for the Use of ATX Inhibitor 14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis, which are fundamental to cancer progression.[4][5] Elevated levels of ATX are often correlated with tumor progression, metastasis, and therapeutic resistance in various cancer types. Consequently, targeting ATX with specific inhibitors has emerged as a promising therapeutic strategy in oncology.
This document provides detailed application notes and protocols for the utilization of ATX inhibitor 14 in cell culture experiments. This compound has been identified as a potent inhibitor of autotaxin with an IC50 of approximately 35 nM and has been shown to inhibit the ATX-dependent invasion of human melanoma cells (A2058) in vitro. These protocols are designed to guide researchers in assessing the efficacy of this compound and other similar compounds in various cancer cell lines.
Mechanism of Action
ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This binding initiates downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and Rho pathways, which collectively promote cell growth, motility, and survival. ATX inhibitors, such as inhibitor 14, function by blocking the catalytic activity of ATX, thereby reducing the production of LPA and attenuating its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of ATX Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, inflammation, and cancer, making ATX a prime therapeutic target. This document provides detailed application notes and protocols for the in vivo delivery of ATX inhibitors in animal models, crucial for preclinical evaluation of their therapeutic potential.
Due to the lack of specific in vivo administration data for a compound explicitly named "ATX inhibitor 14," this document will utilize data from well-characterized ATX inhibitors, such as PF-8380, as a representative example. These protocols can be adapted for other potent, orally bioavailable ATX inhibitors with similar physicochemical properties.
Signaling Pathway of ATX-LPA
The ATX-LPA signaling pathway begins with the enzymatic conversion of lysophosphatidylcholine (LPC) to LPA by ATX. LPA then binds to and activates at least six G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence cell proliferation, survival, migration, and differentiation.[1][2][3]
Figure 1: ATX-LPA Signaling Pathway and Point of Inhibition.
Data Presentation: In Vivo Administration of ATX Inhibitors
The following tables summarize quantitative data for the in vivo administration of representative ATX inhibitors in rodent models.
Table 1: Oral Administration of ATX Inhibitor PF-8380 in Mice
| Parameter | Value | Vehicle | Animal Model | Purpose of Study | Reference |
| Dosage | 120 mg/kg | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Pharmacokinetics and in vivo ATX inhibition | [4] |
| Administration Route | Oral gavage | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Pharmacokinetics and in vivo ATX inhibition | [4] |
| Frequency | Twice a day | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Long-term safety and efficacy | |
| Duration | 3 weeks | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | 8-week-old female mice | Long-term safety and efficacy |
Table 2: Intraperitoneal and Oral Administration of ATX Inhibitors in Mice
| Inhibitor | Dosage | Administration Route | Vehicle | Animal Model | Key Findings | Reference |
| PF-8380 | 30 mg/kg | Intraperitoneal (i.p.) | DMSO | C57Bl/6 mice | Attenuation of LPS-induced neuroinflammation | |
| BBT-877 | Not Specified | Oral | Not Specified | Mouse model of diabetic nephropathy | Attenuation of diabetic nephropathy | |
| PAT-505 | Not Specified | Oral | Not Specified | Mouse models of liver fibrosis | Reduction of liver fibrosis |
Table 3: Intravenous Administration of ATX Inhibitor HA130 in Mice
| Parameter | Value | Vehicle | Animal Model | Key Findings | Reference |
| Dosage | 1 nmol/g | Not Specified | Mice | Rapid decrease in plasma LPA concentration | |
| Administration Route | Intravenous (i.v.) | Not Specified | Mice | Rapid decrease in plasma LPA concentration |
Experimental Protocols
Protocol 1: Oral Gavage Administration of PF-8380 in Mice
This protocol is adapted from studies investigating the pharmacokinetics and in vivo efficacy of PF-8380.
Materials:
-
ATX Inhibitor (e.g., PF-8380)
-
Vehicle solution: 2% Hydroxypropyl Cellulose (HPC) in sterile water with 0.1% Tween 80
-
8-week-old mice
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer
-
Warming plate or water bath
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of ATX inhibitor based on the desired dose (e.g., 120 mg/kg) and the number and weight of the animals.
-
Weigh the inhibitor accurately.
-
Prepare the vehicle solution by dissolving HPC in sterile water and then adding Tween 80. Mix thoroughly.
-
Suspend the weighed inhibitor in the vehicle solution to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Gentle warming (e.g., 37°C) may aid in suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental conditions for at least one week prior to the study.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the inhibitor suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. The volume should typically not exceed 10 mL/kg.
-
Monitor the animal for any signs of distress after administration.
-
-
Sample Collection (for Pharmacokinetic/Pharmacodynamic Studies):
-
At predetermined time points post-administration, collect blood samples via appropriate methods (e.g., tail vein, retro-orbital sinus, or cardiac puncture for terminal collection).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis for inhibitor concentration or ATX activity.
-
Figure 2: Experimental Workflow for Oral Gavage Administration.
Protocol 2: Intraperitoneal Injection of an ATX Inhibitor in Mice
This protocol is a general guide for i.p. administration, which can be used for inhibitors with poor oral bioavailability or for specific experimental designs.
Materials:
-
ATX Inhibitor
-
Vehicle (e.g., DMSO, saline, or a suitable solubilizing agent)
-
25-27 gauge needles
-
1 mL syringes
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
Dissolve the ATX inhibitor in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with a sterile, biocompatible vehicle such as saline to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct injection volume.
-
Properly restrain the mouse, exposing the abdomen.
-
Lift the hindquarters to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.
-
Inject the solution smoothly.
-
Monitor the animal for any adverse reactions.
-
Figure 3: Logical Flow for Intraperitoneal Injection Protocol.
Considerations for Method Selection:
-
Oral Gavage: This is a common and clinically relevant route of administration, particularly for orally bioavailable compounds. However, it can be stressful for the animals and requires proper training to avoid injury.
-
Intraperitoneal Injection: This method allows for rapid absorption and is useful for compounds that are not orally bioavailable. However, it can cause local irritation and may not accurately reflect the pharmacokinetics of an orally administered drug.
-
Intravenous Injection: This route provides 100% bioavailability and is useful for determining pharmacokinetic parameters like clearance and volume of distribution. However, it requires technical skill and may not be suitable for long-term studies.
The successful in vivo evaluation of ATX inhibitors is critical for their development as therapeutic agents. The protocols and data presented here provide a foundation for designing and executing animal studies. It is essential to carefully consider the physicochemical properties of the specific ATX inhibitor, the animal model, and the experimental objectives to select the most appropriate delivery method and formulation. Researchers should always consult relevant literature for the specific inhibitor of interest and adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols: Measuring Autotaxin (ATX) Inhibitor 14 Activity with the Amplex Red Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell proliferation, migration, and survival.[1] It is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the blood.[1][2] The ATX-LPA signaling pathway is implicated in a wide range of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2] Consequently, ATX has emerged as a significant therapeutic target for various diseases.
This document provides a detailed protocol for measuring the inhibitory activity of a potent ATX inhibitor, compound 14, using the Amplex® Red assay. This fluorometric assay offers a sensitive and continuous method to quantify ATX activity, making it well-suited for inhibitor screening and characterization.
Principle of the Amplex Red Assay for ATX Activity
The Amplex Red assay is a coupled enzymatic assay that indirectly measures ATX activity by detecting the production of choline. The process involves the following steps:
-
ATX-mediated hydrolysis: Autotaxin hydrolyzes its substrate, lysophosphatidylcholine (LPC), to produce lysophosphatidic acid (LPA) and choline.
-
Choline oxidation: Choline oxidase then oxidizes the choline to produce betaine and hydrogen peroxide (H₂O₂).
-
Fluorogenic detection: In the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.
-
Signal measurement: The fluorescence of resorufin is measured at an excitation wavelength of approximately 571 nm and an emission wavelength of 585 nm. The rate of fluorescence increase is directly proportional to the ATX activity.
ATX Inhibitor 14
This compound is a potent indole-based carbamate derivative that has demonstrated significant inhibition of autotaxin.
Quantitative Data
The inhibitory activity of this compound is summarized in the table below. This data is crucial for researchers planning to use this compound as a reference inhibitor or for further drug development studies.
| Inhibitor | IC₅₀ (nM) | Description |
| This compound | 0.41 | A potent indole-based carbamate derivative autotaxin inhibitor. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated.
Caption: The ATX-LPA signaling pathway.
Caption: Amplex Red assay workflow for ATX activity.
Experimental Protocols
This section provides detailed methodologies for determining the inhibitory activity of compounds against ATX using the Amplex Red assay.
Materials and Reagents
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Lysophosphatidylcholine (LPC)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Stock Solution Preparation
-
This compound (10 mM): Dissolve the required amount of inhibitor 14 in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
LPC (10 mM): Dissolve LPC in assay buffer. Store aliquots at -20°C.
-
Amplex Red Reagent (10 mM): Dissolve Amplex Red in high-quality DMSO. Protect the solution from light and store at -20°C in small aliquots.
-
HRP (100 U/mL): Dissolve HRP in assay buffer. Store aliquots at -20°C.
-
Choline Oxidase (100 U/mL): Dissolve choline oxidase in assay buffer. Store aliquots at -20°C.
Assay Protocol for IC₅₀ Determination
-
Prepare Reagent Mix: On the day of the experiment, prepare a fresh reagent mix containing Amplex Red, HRP, and choline oxidase in the assay buffer. The final concentrations in the assay should be optimized, but typical concentrations are:
-
Amplex Red: 50 µM
-
HRP: 0.1 U/mL
-
Choline Oxidase: 0.5 U/mL
-
-
Inhibitor Addition: Add 2 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Enzyme Addition: Add 48 µL of a solution containing ATX in assay buffer to each well. The final concentration of ATX should be in its linear range, which needs to be predetermined. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of a 2X LPC solution in the reagent mix to each well to initiate the enzymatic reaction. The final concentration of LPC should be close to its Kₘ value.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings every minute. Use an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data by setting the rate of the DMSO control (no inhibitor) as 100% activity and the rate of a control with no ATX as 0% activity.
-
Plot the percentage of ATX inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Screening for Off-Target Inhibition
To ensure that inhibitor 14 does not interfere with the coupling enzymes (choline oxidase or HRP), a counterscreen should be performed.
-
Follow the same protocol as above, but instead of using LPC to initiate the reaction, use choline or H₂O₂.
-
Choline Oxidase Inhibition Check: Initiate the reaction with a known concentration of choline. If inhibitor 14 does not inhibit choline oxidase, the fluorescence signal should be comparable to the control.
-
HRP Inhibition Check: Initiate the reaction with a known concentration of H₂O₂. If inhibitor 14 does not inhibit HRP, the fluorescence signal should be comparable to the control.
Troubleshooting and Considerations
-
Light Sensitivity: The Amplex Red reagent and its product, resorufin, are sensitive to light. All steps involving these reagents should be performed with minimal light exposure.
-
Reagent Stability: Prepare fresh reagent mixes on the day of the experiment. Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.
-
pH Sensitivity: The fluorescence of resorufin is pH-dependent. It is crucial to maintain the assay pH between 7 and 8 for optimal performance.
-
Interfering Substances: Reducing agents such as dithiothreitol (DTT) can interfere with the assay. Ensure that the final concentration of such substances in the reaction is minimal.
By following these detailed protocols and understanding the principles of the assay, researchers can accurately and reliably measure the activity of ATX inhibitors like compound 14, facilitating the discovery and development of novel therapeutics targeting the ATX-LPA signaling pathway.
References
Application Notes and Protocols for FS-3-Based Assays in Screening Autotaxin Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[1][2] Dysregulation of this pathway has been linked to various diseases such as cancer, fibrosis, and arthritis.[3] Consequently, ATX has emerged as a significant therapeutic target, and the development of potent and specific ATX inhibitors is an area of intense research.
This document provides detailed application notes and protocols for the use of FS-3-based assays in the screening and characterization of ATX inhibitors, with a specific focus on evaluating the efficacy of "ATX inhibitor 14". FS-3 is a fluorogenic substrate analog of lysophosphatidylcholine (LPC), the natural substrate of ATX.[3] It consists of an LPC analog conjugated with both a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by ATX, the fluorophore is liberated, resulting in a measurable increase in fluorescence. This method offers a sensitive and continuous assay format suitable for high-throughput screening.
ATX-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of LPC to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), on the surface of target cells. Activation of these receptors initiates a variety of downstream signaling cascades, primarily through the coupling to four families of G proteins: Gαi/o, Gαq/11, Gα12/13, and Gαs. These signaling pathways ultimately regulate a diverse array of cellular responses.
FS-3 Assay Principle and Workflow
The FS-3 assay is a fluorescence resonance energy transfer (FRET)-based method. The FS-3 substrate contains a fluorophore and a quencher in close proximity, leading to the quenching of the fluorescent signal. When ATX cleaves the choline head group from FS-3, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to ATX activity.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Autotaxin (ATX)
-
FS-3 (Fluorogenic ATX Substrate)
-
This compound (indole-based carbamate derivative)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
-
DMSO (for dissolving inhibitor)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Protocol for Determining the IC₅₀ of this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
1. Reagent Preparation:
-
ATX Enzyme Solution: Prepare a working solution of recombinant ATX in assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 1-5 nM).
-
FS-3 Substrate Solution: Prepare a stock solution of FS-3 in a suitable solvent (e.g., water or methanol) and then a working solution in assay buffer. The final concentration in the assay should be at or below the Km value for FS-3 (typically 1-10 µM) to ensure sensitivity to competitive inhibitors.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
2. Assay Procedure:
-
Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted this compound to the test wells.
-
Add an equivalent volume of vehicle (assay buffer with the same final concentration of DMSO as the inhibitor wells) to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
-
Enzyme Addition:
-
Add the ATX enzyme solution to all wells except the "no enzyme" background controls. The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every 1-2 minutes for a period of 30-60 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
3. Data Analysis:
-
Calculate Reaction Rates: For kinetic data, determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Correct for Background: Subtract the average rate of the "no enzyme" control wells from the rates of all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of ATX inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of No Inhibitor Control)) * 100
-
Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces ATX activity by 50%.
Data Presentation
The following tables present representative data from an FS-3 based assay to determine the IC₅₀ of this compound.
Table 1: Raw Fluorescence Data (Kinetic Read)
| Time (min) | No Enzyme (RFU) | No Inhibitor (RFU) | 1 pM Inhibitor 14 (RFU) | 10 pM Inhibitor 14 (RFU) | 100 pM Inhibitor 14 (RFU) | 1 nM Inhibitor 14 (RFU) | 10 nM Inhibitor 14 (RFU) | 100 nM Inhibitor 14 (RFU) |
| 0 | 50 | 55 | 54 | 56 | 55 | 54 | 55 | 56 |
| 5 | 52 | 255 | 240 | 225 | 180 | 105 | 65 | 58 |
| 10 | 54 | 455 | 425 | 395 | 305 | 155 | 75 | 60 |
| 15 | 56 | 655 | 610 | 565 | 430 | 205 | 85 | 62 |
| 20 | 58 | 855 | 795 | 735 | 555 | 255 | 95 | 64 |
| 25 | 60 | 1055 | 980 | 905 | 680 | 305 | 105 | 66 |
| 30 | 62 | 1255 | 1165 | 1075 | 805 | 355 | 115 | 68 |
RFU: Relative Fluorescence Units
Table 2: Calculated Reaction Rates and Percent Inhibition
| Inhibitor 14 Conc. | Avg. Reaction Rate (RFU/min) | Corrected Rate (RFU/min) | % Inhibition |
| 0 M (No Inhibitor) | 40.0 | 39.6 | 0.0 |
| 1 pM | 37.0 | 36.6 | 7.6 |
| 10 pM | 34.0 | 33.6 | 15.2 |
| 100 pM | 25.0 | 24.6 | 37.9 |
| 1 nM | 10.0 | 9.6 | 75.8 |
| 10 nM | 2.0 | 1.6 | 96.0 |
| 100 nM | 0.4 | 0.0 | 100.0 |
| No Enzyme | 0.4 | 0.0 | - |
Table 3: Summary of this compound Efficacy
| Parameter | Value |
| IC₅₀ | ~0.41 nM |
| Inhibition Type | Competitive (presumed) |
| Assay Platform | FS-3 Fluorogenic Substrate Assay |
Note: The IC₅₀ value is cited from literature, and the raw data is representative.
Logical Workflow for Hit Validation
After an initial screen identifies a potential inhibitor ("hit"), a series of validation steps are necessary to confirm its activity and rule out artifacts.
Conclusion
FS-3 based assays provide a robust, sensitive, and high-throughput compatible method for screening and characterizing autotaxin inhibitors. The detailed protocols and data presentation guidelines in this document are intended to assist researchers in the effective evaluation of potential ATX-targeting therapeutics like this compound. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results. The validation of primary hits through orthogonal assays is a critical step in the drug discovery pipeline to ensure the identification of true and specific ATX inhibitors.
References
- 1. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 3. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
Application Notes: Investigating Cell Migration and Invasion with a Potent Autotaxin Inhibitor
Introduction
Cell migration and invasion are fundamental cellular processes essential for physiological events like embryonic development and wound healing. However, these processes are also hallmarks of cancer metastasis, where cancer cells disseminate from the primary tumor to colonize distant organs.[1][2] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is a critical regulator of these events.[3][4] Autotaxin, a secreted lysophospholipase D, hydrolyzes lysophosphatidylcholine (LPC) to produce the bioactive lipid, LPA.[1] LPA then binds to a family of G protein-coupled receptors (LPARs), activating downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. Elevated ATX expression is frequently associated with increased tumor progression and metastasis, making it a prime therapeutic target.
These application notes provide a detailed framework for utilizing a potent and specific ATX inhibitor to study its effects on cell migration and invasion in vitro. As "ATX inhibitor 14" is not a widely recognized designation, these protocols will use the well-characterized inhibitor PF-8380 as a representative compound. PF-8380 is a potent ATX inhibitor with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.
Mechanism of Action of ATX Inhibitor PF-8380
PF-8380 exerts its effects by directly binding to and inhibiting the enzymatic activity of autotaxin. This prevents the conversion of LPC into LPA, thereby reducing the local concentration of this pro-migratory signaling molecule. By suppressing LPA production, PF-8380 effectively blocks the activation of LPARs and the subsequent intracellular signaling cascades that drive cytoskeletal reorganization and cell motility. This inhibitory action allows researchers to quantify the specific contribution of the ATX-LPA axis to cell migration and invasion.
Data Presentation: Efficacy of PF-8380
Quantitative data from studies using PF-8380 demonstrate its effectiveness in inhibiting cell migration and invasion. The tables below summarize key performance metrics.
Table 1: Inhibitory Activity of PF-8380
| Parameter | Value | Reference |
|---|---|---|
| IC50 (Isolated Enzyme Assay) | 2.8 nM | |
| IC50 (Human Whole Blood) | 101 nM |
| IC50 (Rat ATX, FS-3 Substrate) | 1.16 nM | |
Table 2: Effect of PF-8380 (1 µM) on Glioblastoma Cell Lines
| Cell Line | Assay Type | % Reduction vs. Control (Mean ± SEM) | Reference |
|---|---|---|---|
| GL261 (murine) | Migration | 33% | |
| U87-MG (human) | Migration | 17.9% | |
| GL261 (murine) | Invasion | 35.6% |
| U87-MG (human) | Invasion | 31.8% | |
Experimental Protocols
The following protocols describe the use of PF-8380 in Transwell (or Boyden chamber) assays, which are standard methods for quantifying cell migration and invasion in vitro.
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PF-8380 (dissolved in DMSO to create a 10 mM stock solution)
-
24-well plates with Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay only)
-
Bovine Serum Albumin (BSA)
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution (e.g., 100% Methanol or 4% Paraformaldehyde)
-
Staining Solution (e.g., 0.1% Crystal Violet in 20% Methanol)
-
Cotton swabs
-
Inverted microscope with a camera
Protocol 1: Transwell Cell Migration Assay
This assay measures the chemotactic response of cells through a porous membrane towards a chemoattractant.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, replace the growth medium with a serum-free or low-serum (e.g., 0.1% BSA) medium and incubate for 12-24 hours to starve the cells.
-
Assay Setup: To the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS). Carefully place the Transwell insert into the well, avoiding air bubbles.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Prepare cell suspensions containing the desired final concentrations of PF-8380 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all conditions and typically ≤ 0.1%.
-
Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period suitable for your cell type (typically 12-24 hours).
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol or 100% methanol for 10-15 minutes.
-
Staining: Allow the insert to air dry, then stain by immersing it in 0.1% crystal violet solution for 10-15 minutes.
-
Washing and Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry completely. Using a microscope, count the number of stained cells in 3-5 random high-power fields. Calculate the average number of migrated cells per field for each condition.
Protocol 2: Cell Invasion Assay
This assay is an adaptation of the migration assay that measures the ability of cells to degrade and move through an extracellular matrix (ECM) barrier, mimicking in vivo invasion.
Procedure:
-
Insert Preparation (Coating): Thaw Matrigel on ice in a 4°C refrigerator overnight. Working on ice, dilute the Matrigel with ice-cold, serum-free medium (e.g., 1:3 dilution). Gently add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the entire surface is covered.
-
Gelation: Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify into a gel.
-
Assay Setup: While the Matrigel is solidifying, prepare the cells as described in the migration protocol (steps 1, 3, and 4).
-
Seeding: Add 600 µL of chemoattractant-containing medium to the lower chambers. Carefully remove any remaining hydration buffer from the inserts and add 100 µL of the cell suspension (containing PF-8380 or vehicle) into the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Incubation times for invasion assays are typically longer than for migration, often ranging from 24 to 48 hours, to allow for matrix degradation.
-
Cell Removal, Fixation, Staining, and Quantification: Follow steps 7-10 from the Transwell Cell Migration Assay protocol. Be thorough when removing the non-invaded cells, as this will also remove the Matrigel layer inside the insert.
Results and Interpretation
Treatment with an effective ATX inhibitor like PF-8380 is expected to cause a dose-dependent reduction in the number of cells that migrate or invade through the Transwell membrane. The results should be expressed as the average number of cells per field or normalized as a percentage relative to the vehicle-treated control group. A significant decrease in migration or invasion in the presence of the inhibitor indicates that the ATX-LPA signaling axis is a key driver of motility in the tested cell line. To confirm that the inhibitor's effect is due to blocking LPA production, a "rescue" experiment can be performed by adding exogenous LPA along with the ATX inhibitor; this should restore cell migration/invasion.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ATX Inhibitor 14 in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological process that can affect virtually any organ, leading to progressive organ dysfunction and failure. A key player in the fibrotic cascade is the enzyme autotaxin (ATX), which generates the bioactive lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various cellular processes that drive fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts.
ATX inhibitor 14 is a potent, indole-based carbamate derivative that specifically inhibits autotaxin with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range (0.41 nM), making it a valuable tool for investigating the role of ATX in fibrosis and a potential therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in preclinical fibrosis models, enabling researchers to assess its anti-fibrotic efficacy.
Mechanism of Action: The ATX-LPA Signaling Pathway in Fibrosis
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptor 1 (LPA1), to initiate downstream signaling cascades. In the context of fibrosis, this signaling promotes the recruitment and activation of fibroblasts, their transformation into contractile and matrix-producing myofibroblasts, and the deposition of collagen, a hallmark of fibrotic tissue.
This compound acts by directly binding to and inhibiting the enzymatic activity of autotaxin. This blockade reduces the production of LPA, thereby attenuating the pro-fibrotic signaling through LPA receptors. By targeting the originator of this pathological signaling cascade, this compound offers a promising strategy to halt or even reverse the progression of fibrosis.
Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted model for studying the efficacy of anti-fibrotic agents.
Materials:
-
C57BL/6 mice (8-10 weeks old, male)
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a standardized protocol.
-
Bleomycin Instillation:
-
Position the anesthetized mouse on a surgical board at a 45-degree angle.
-
Visualize the trachea via the oral cavity and carefully insert the intratracheal instillation device.
-
Administer a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Control animals receive 50 µL of sterile saline only.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Begin daily administration of this compound (e.g., 30 or 60 mg/kg, oral gavage) starting from day 1 or day 7 post-bleomycin instillation, depending on the therapeutic or prophylactic study design.
-
The vehicle control group receives the vehicle alone.
-
-
Monitoring: Monitor the animals daily for weight loss and signs of distress.
-
Euthanasia and Tissue Collection: On day 14 or 21 post-bleomycin instillation, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) if required.
-
Perfuse the lungs with saline and harvest the lung tissue for histological and biochemical analysis.
-
Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Histological Assessment of Collagen Deposition (Sirius Red Staining)
This protocol is for the visualization and quantification of collagen in lung tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Sirius Red Staining:
-
Incubate the slides in Picro-Sirius Red solution for 1 hour.
-
-
Washing:
-
Wash slides in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (95%, 100%; 2 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
-
Imaging and Quantification:
-
Capture images using a bright-field microscope.
-
Quantify the collagen content using image analysis software (e.g., ImageJ) by measuring the area of red-stained collagen relative to the total tissue area.
-
Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers
This protocol outlines the steps for measuring the gene expression of key fibrotic markers.
Materials:
-
Frozen lung tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Col1a1, Acta2 [α-SMA]) and a housekeeping gene (e.g., Gapdh)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize ~30 mg of frozen lung tissue in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Western Blot Analysis of ATX-LPA Pathway Proteins
This protocol is for the detection and quantification of proteins involved in the ATX-LPA signaling pathway.
Materials:
-
Frozen lung tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATX, anti-LPA1, anti-p-Smad3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen lung tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Data Presentation
The following tables present representative quantitative data from a study on a highly potent indole-based ATX inhibitor with a similar IC50 to this compound, in a bleomycin-induced pulmonary fibrosis model. This data can serve as a benchmark for studies with this compound.
Table 1: Effect of ATX Inhibitor on Lung Hydroxyproline Content
| Treatment Group | Dose (mg/kg) | Hydroxyproline (µg/mg lung tissue) | % Reduction vs. Bleomycin |
| Saline Control | - | 15.2 ± 2.1 | - |
| Bleomycin + Vehicle | - | 45.8 ± 5.3 | - |
| Bleomycin + ATX Inhibitor | 30 | 28.5 ± 3.9 | 37.8% |
| Bleomycin + ATX Inhibitor | 60 | 22.1 ± 3.2** | 51.7% |
| p < 0.05, **p < 0.01 vs. Bleomycin + Vehicle. Data are presented as mean ± SD. |
Table 2: Effect of ATX Inhibitor on Fibrotic Gene Expression (Relative to Saline Control)
| Treatment Group | Dose (mg/kg) | Col1a1 Relative Expression | Acta2 (α-SMA) Relative Expression |
| Saline Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 |
| Bleomycin + Vehicle | - | 4.85 ± 0.62 | 3.98 ± 0.55 |
| Bleomycin + ATX Inhibitor | 60 | 2.15 ± 0.31 | 1.85 ± 0.28 |
| **p < 0.01 vs. Bleomycin + Vehicle. Data are presented as mean ± SD. |
Table 3: Effect of ATX Inhibitor on Protein Expression of Fibrosis Markers
| Treatment Group | Dose (mg/kg) | α-SMA / GAPDH (relative intensity) | Fibronectin / GAPDH (relative intensity) |
| Saline Control | - | 1.00 ± 0.18 | 1.00 ± 0.21 |
| Bleomycin + Vehicle | - | 4.21 ± 0.59 | 3.75 ± 0.48 |
| Bleomycin + ATX Inhibitor | 60 | 1.98 ± 0.35 | 1.62 ± 0.29 |
| **p < 0.01 vs. Bleomycin + Vehicle. Data are presented as mean ± SD. |
Application Notes and Protocols for Immunohistochemistry Staining in Tissues Treated with ATX Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) staining on tissues treated with ATX inhibitor 14, a potent indole-based carbamate derivative of autotaxin (ATX) with an IC50 of 0.41 nM.[1] This document outlines the mechanism of action, detailed experimental protocols, and methods for quantitative data analysis to assess the in-tissue effects of this inhibitor.
Introduction to this compound and its Mechanism of Action
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[2][3] LPA is a bioactive signaling lipid that interacts with a series of G protein-coupled receptors (LPARs) to mediate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[2][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer.
This compound is a highly potent small molecule inhibitor that blocks the catalytic activity of ATX, thereby reducing the production of LPA and mitigating its downstream effects. Its potential for research in fibrosis-related diseases makes it a valuable tool for understanding the role of the ATX-LPA axis and for the development of novel therapeutics. Immunohistochemistry is a powerful technique to visualize and quantify the effects of this compound on protein expression and localization within the tissue microenvironment.
Key Applications in Research and Drug Development
-
Target Engagement and Pharmacodynamics: Visualize the in-situ effects of this compound on downstream markers of the ATX-LPA signaling pathway.
-
Efficacy Studies: Assess the impact of treatment on the expression of disease-related biomarkers, such as markers of fibrosis or inflammation.
-
Mechanism of Action Studies: Elucidate the cellular and molecular changes induced by the inhibition of ATX in different tissue types.
-
Translational Research: Bridge the gap between preclinical models and clinical applications by providing tissue-based evidence of drug activity.
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for your specific antibody, tissue type, and experimental conditions.
Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (see Table 1 for suggested markers)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Step-by-Step Immunohistochemistry Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse slides with running tap water until the water runs clear.
-
"Blue" the sections by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Immerse slides in xylene twice for 2 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to dry.
-
Image the slides using a light microscope equipped with a digital camera.
-
Perform quantitative analysis as described below.
-
Suggested Protein Markers for IHC Analysis
The selection of protein markers for IHC analysis will depend on the specific research question and the tissue being investigated. Below is a table of suggested markers that are relevant to the ATX-LPA signaling pathway and its role in fibrosis.
Table 1: Suggested Protein Markers for IHC in Tissues Treated with this compound
| Marker | Cellular Localization | Relevance to ATX-LPA Pathway and Fibrosis |
| α-Smooth Muscle Actin (α-SMA) | Cytoplasmic | A key marker of myofibroblast differentiation, a central process in fibrosis. LPA is known to induce myofibroblast activation. |
| Collagen Type I | Extracellular Matrix | The major fibrillar collagen that accumulates in fibrotic tissues. Inhibition of the ATX-LPA pathway is expected to reduce collagen deposition. |
| Fibronectin | Extracellular Matrix | An extracellular matrix glycoprotein involved in cell adhesion and wound healing, and is upregulated in fibrosis. |
| Phospho-ERK1/2 (p-ERK1/2) | Nuclear, Cytoplasmic | A downstream effector of LPA receptor signaling. Changes in p-ERK1/2 levels can indicate target engagement of the ATX inhibitor. |
| Phospho-Akt (p-Akt) | Cytoplasmic, Nuclear | Another key downstream signaling molecule in the LPA pathway, involved in cell survival and proliferation. |
| Ki-67 | Nuclear | A marker of cell proliferation. LPA is a known mitogen, and its inhibition may reduce cell proliferation in certain disease models. |
| CD68 | Cytoplasmic, Membrane | A marker for macrophages, which are key players in the inflammatory and fibrotic response. ATX and LPA can modulate macrophage function. |
Quantitative Data Analysis
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible results. This can be achieved through manual scoring by a trained pathologist or by using automated image analysis software.
Image Acquisition
-
Acquire images at a consistent magnification (e.g., 20x or 40x) using a light microscope with a digital camera.
-
Ensure consistent lighting and white balance across all images.
-
Capture multiple representative fields of view for each tissue section.
Quantitative Analysis Methods
-
Scoring Systems: Semi-quantitative scoring systems, such as the H-score, can be used to evaluate both the intensity and the percentage of positive cells.
-
Automated Image Analysis: Software such as ImageJ or more specialized platforms can be used to quantify the stained area or the intensity of the staining. This method offers higher throughput and objectivity.
Data Presentation
Summarize all quantitative data in a clearly structured table for easy comparison between treatment groups.
Table 2: Example of Quantitative IHC Data Summary
| Treatment Group | n | α-SMA (% Positive Area) | Collagen I (Staining Intensity) | p-ERK1/2 (H-Score) |
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Identifying and minimizing off-target effects of ATX inhibitor 14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of ATX Inhibitor 14.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary target, Autotaxin (ATX).[1][2] These unintended interactions are a concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[1] Understanding and mitigating these effects is crucial for the accurate interpretation of research data and for the development of safe and effective therapeutics.[1]
Q2: What is the primary mechanism of action of Autotaxin (ATX) that this compound targets?
A2: Autotaxin (ATX) is a secreted enzyme that primarily functions as a lysophospholipase D (lysoPLD).[3] Its main role is to hydrolyze lysophosphatidylcholine (LPC) in the extracellular space to produce lysophosphatidic acid (LPA). LPA is a signaling molecule that binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), to activate a multitude of downstream signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, migration, survival, and invasion.
Q3: What are some initial steps to assess the potential for off-target effects with this compound?
A3: A recommended first step is to establish a "therapeutic window" for this compound. This involves performing dose-response experiments to determine the concentration range at which the inhibitor shows on-target activity (inhibition of ATX) without causing significant cytotoxicity. A narrow window between the effective concentration and a toxic concentration may suggest the presence of off-target effects.
Q4: How can I experimentally determine if an observed phenotype is due to an off-target effect of this compound?
A4: A multi-pronged approach is recommended to distinguish on-target from off-target effects. One strategy is to use a structurally unrelated inhibitor of ATX. If this second inhibitor does not produce the same phenotype, it is more likely that the effect observed with this compound is due to an off-target interaction. Additionally, genetic approaches such as siRNA or CRISPR/Cas9 to knock down or knock out the intended target (ATX) can be employed. If the cellular phenotype is not replicated by genetically silencing ATX, it points towards an off-target effect of the inhibitor.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of the ATX-LPA signaling pathway.
-
Potential Cause: This could be a strong indicator of an off-target effect.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare the potency (EC50 or IC50) with the potency for on-target ATX inhibition. A significant discrepancy between these values suggests an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Test a different, structurally distinct ATX inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound.
-
Rescue Experiment: If possible, overexpress ATX in your cell system. If the phenotype is not reversed or "rescued" by the increased presence of the target, it suggests the involvement of other molecular targets.
-
Issue 2: this compound shows significant cytotoxicity at concentrations required for effective ATX inhibition.
-
Potential Cause: The observed toxicity may be due to off-target interactions with proteins essential for cell survival.
-
Troubleshooting Steps:
-
Counter-Screening: Test this compound in a cell line that does not express ATX. If toxicity persists in these cells, it is likely due to off-target effects.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of ATX. If the toxicity of this compound is not diminished in these cells, it points to off-target induced toxicity.
-
Broad Selectivity Profiling: Screen the inhibitor against a panel of known toxicity-related targets, such as a broad kinase panel, to identify potential off-target interactions that could explain the cytotoxicity.
-
Issue 3: My experimental results with this compound are inconsistent across replicates.
-
Potential Cause: Inconsistent results can arise from issues with compound stability, solubility, or cell handling. However, off-target effects that are sensitive to minor variations in cell state can also contribute.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the stability and solubility of this compound in your experimental media.
-
Standardize Cell Culture Conditions: Maintain consistent cell confluency, passage number, and cell cycle stage for all experiments, as off-target effects can be dependent on the cellular state.
-
Use Lowest Effective Concentration: Always use the lowest concentration of this compound that achieves the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. ATX |
| Autotaxin (ATX) | 14 | 1 |
| ENPP1 | >10,000 | >714 |
| ENPP3 | >10,000 | >714 |
| Kinase A | 8,500 | 607 |
| Kinase B | >10,000 | >714 |
| GPCR X | 5,200 | 371 |
This table presents hypothetical data for illustrative purposes.
Table 2: On-Target vs. Off-Target Cellular Potency
| Assay Type | Endpoint | IC50 (nM) |
| On-Target | LPA Production Inhibition | 25 |
| Off-Target | Cytotoxicity (HCT116) | 7,500 |
| Off-Target | Unintended Pathway Activation | 4,800 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols & Visualizations
ATX-LPA Signaling Pathway
Autotaxin (ATX) converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its receptors (LPARs) on the cell surface, activating downstream signaling cascades that influence cell proliferation, survival, and migration.
Protocol 1: In Vitro Kinase Profiling
This protocol is for assessing the selectivity of this compound against a broad panel of kinases to identify potential off-target interactions.
Materials:
-
Purified recombinant kinases (e.g., a panel of >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate for the optimized reaction time at the appropriate temperature.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control and determine the IC50 values.
Workflow for Off-Target Identification
A systematic workflow is essential for the comprehensive identification of off-target effects. This involves a combination of computational, biochemical, and cell-based assays.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the engagement of this compound with its on-target (ATX) and potential off-targets in a cellular context.
Materials:
-
Cells expressing the target protein(s).
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blot or mass spectrometry).
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with DMSO as a control. Incubate under normal culture conditions.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (ATX) and suspected off-targets remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Logical Relationships in Off-Target Effects
Understanding the relationship between on-target efficacy and off-target liability is crucial for inhibitor development. The ideal inhibitor has high on-target potency and minimal off-target activity at therapeutic concentrations.
References
Technical Support Center: Optimizing Dose-Response Curves for ATX Inhibitor 14 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX Inhibitor 14. The information is designed to help optimize dose-response curves and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). By inhibiting the lysophospholipase D (lysoPLD) activity of ATX, the inhibitor blocks the conversion of lysophosphatidylcholine (LPC) to LPA.[1] This disruption of the ATX-LPA signaling axis can modulate cellular processes such as proliferation, migration, and survival, which are implicated in various physiological and pathological conditions.[1]
Q2: My dose-response curve for this compound does not reach 100% inhibition. What could be the cause?
An incomplete dose-response curve where the response does not reach 100% inhibition can be due to several factors. These may include issues with the solubility of this compound at higher concentrations, the presence of contaminating or competing substances in the assay, or potential off-target effects. For covalent inhibitors, a high turnover rate of the target protein could also lead to a plateau below full inhibition as newly synthesized protein may not be inhibited.
Q3: The IC50 value for this compound is different from the published data. Why?
Discrepancies in IC50 values are common and can arise from various experimental factors. For cell-based assays, differences in cell line identity, metabolic activity, cell seeding density, and serum concentration can significantly alter the apparent IC50. In biochemical assays, variations in enzyme or substrate concentrations are key factors. It is also crucial to consider the stability of this compound in the assay medium.
Q4: I am observing high variability between my replicates. What are the common causes?
High variability between replicates is often due to technical errors. For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers are plated in each well. Edge effects in microplates can also contribute to variability; consider avoiding the outer wells or filling them with a buffer. Incomplete mixing of reagents, including dilutions of this compound, should also be avoided.
Troubleshooting Guides
Guide 1: Biochemical Assays (Fluorescence-Based)
Problem: High background fluorescence in the assay.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of sample components | Run a control with all assay components except the fluorescent substrate to determine the baseline fluorescence. |
| Contaminated reagents | Prepare fresh buffers and solutions. Ensure that the water and other reagents are of high purity. |
| Non-specific binding of the inhibitor | Test the inhibitor in the absence of the enzyme to see if it contributes to the background signal. |
| High concentration of fluorescent substrate | Optimize the substrate concentration to a level that provides a good signal-to-noise ratio without elevating the background. |
Problem: The dose-response curve has a very shallow or steep slope.
| Potential Cause | Troubleshooting Step |
| Compound instability or solubility issues | A shallow slope can indicate compound instability or solubility problems at higher concentrations. Visually inspect for precipitation and consider using a different solvent or a lower concentration range. |
| Inappropriate dose range | A steep slope might indicate that the dose range is too narrow. Ensure your dose range is appropriate to capture the full curve. |
| Complex biological responses | A shallow slope can also be an artifact of complex biological responses. |
Guide 2: Cell-Based Assays (e.g., Transwell Migration Assay)
Problem: Inconsistent cell migration in control wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a consistent plating technique to achieve a uniform cell monolayer. |
| Cell clumping | Gently pipette to break up cell clumps before seeding. |
| Inconsistent incubation conditions | Maintain consistent incubation times and temperatures for all plates. |
Problem: Low signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Suboptimal chemoattractant concentration | Perform a dose-response of the chemoattractant (e.g., LPA) to determine the optimal concentration that induces a robust migratory response. |
| Short incubation time | Optimize the incubation time to allow for sufficient cell migration. This can range from 4 to 24 hours depending on the cell type.[2] |
| Cell health | Ensure cells are healthy and in the logarithmic growth phase. |
Data Presentation
Table 1: In Vitro IC50 Values of Various ATX Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| ATX-1d | Biochemical | FS-3 | 1.8 ± 0.3 µM | [3] |
| PF-8380 | Biochemical | LPC | 1.7 nM | [4] |
| GLPG1690 | Biochemical | Not Specified | 131 nM | |
| Compound 3 | Biochemical | LPC | 100 nM | |
| Compound 4 | Biochemical | LPC | 597 nM | |
| S32826 | Biochemical | LPC | 5.6 nM |
Experimental Protocols
Protocol 1: Fluorescence-Based ATX Inhibition Assay
This protocol is adapted from a method using the fluorogenic substrate FS-3.
Materials:
-
Human recombinant ATX
-
This compound
-
FS-3 substrate (Echelon Biosciences)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (for control wells).
-
Add 20 µL of 4 nM ATX solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 1 µM FS-3 substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every 2 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Transwell Cell Migration Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., A549)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
This compound
-
Chemoattractant (e.g., 1 µM LPA)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Seed cells in a culture flask and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Add 600 µL of serum-free medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
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Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.
-
Add 200 µL of the cell suspension (containing the inhibitor) to the upper chamber of the Transwell insert.
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Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the membrane with water to remove excess stain.
-
Allow the membrane to dry and count the migrated cells in several fields of view using a microscope.
-
Quantify the results and plot the number of migrated cells against the inhibitor concentration.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the dose-response curve of this compound.
Caption: A logical troubleshooting guide for inconsistent dose-response curves.
References
Improving the stability of ATX inhibitor 14 in experimental conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the stability and handling of ATX Inhibitor 14 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound, diluted from a DMSO stock, has precipitated in my aqueous buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules like this compound. Here are several steps to address this issue:
-
Decrease Final Concentration: The inhibitor may have surpassed its aqueous solubility limit. Attempt to use a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be required to maintain solubility. Always include a vehicle control with the identical DMSO concentration to assess its impact on your results.[1]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values within the tolerated range of your assay to identify the optimal pH for solubility.
-
Use a Different Solvent System: If precipitation persists, consider using a co-solvent system. However, this should be approached with caution as co-solvents can impact biological systems.
-
Prepare Fresh Dilutions: Do not use a solution that has visible precipitate. Always prepare fresh working solutions from your stock immediately before use.[1]
Q2: How should I properly store my stock solutions of this compound?
A2: Proper storage is critical for maintaining the inhibitor's integrity and activity.[1] Follow these guidelines for optimal stability.
| Form | Solvent/State | Storage Temperature | Recommended Duration | Notes |
| Solid | Powder | -20°C | Up to 3 years[1] | Store desiccated to prevent hydration. |
| 4°C | Up to 2 years | For shorter-term storage. | ||
| Solution | 100% DMSO | -20°C or -80°C | Up to 6 months (recommended) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. DMSO is hygroscopic; minimize exposure to air. |
| Aqueous Buffer | 4°C | Not Recommended (Use Fresh) | Due to lower stability and risk of precipitation/degradation, always prepare fresh for experiments. |
Q3: I am observing inconsistent results in my experiments. Could this compound be degrading in my assay medium?
A3: Yes, inconsistent results and a loss of compound activity are common signs of degradation. Several factors can contribute to this:
-
pH Instability: The inhibitor may be unstable at the pH of your cell culture medium or assay buffer.
-
Enzymatic Degradation: Components in serum or cell lysates may enzymatically degrade the inhibitor.
-
Light Exposure: Photochemical degradation can occur with prolonged exposure to light. Store solutions in amber vials or protect them from light.
-
Air Exposure: Some compounds are susceptible to oxidation.
To confirm degradation, you can perform a time-course experiment by measuring the inhibitor's activity at various time points after its addition to the assay medium. A progressive decrease in inhibitory activity over time is a strong indicator of instability.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues with this compound.
Issue 1: Loss of Inhibitor Activity or Inconsistent Results
This workflow will guide you through the process of troubleshooting unexpected experimental outcomes.
Issue 2: Color Change in Solution
A change in the color of a stock or working solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air, or reactive species in the solvent. Do not proceed with experiments using a solution that has changed color. Prepare a fresh stock solution from the solid compound and ensure proper storage conditions are met.
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a method to determine the approximate kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well plate (clear bottom)
-
Plate reader or nephelometer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in a 96-well plate using 100% DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer (e.g., 98 µL). Add a small volume (e.g., 2 µL) of each DMSO concentration from the first plate into the corresponding wells of the second plate. This creates a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Determine Solubility: The highest concentration that remains clear (i.e., does not show a significant increase in turbidity/absorbance compared to the vehicle control) is the approximate kinetic solubility of the compound under these conditions.
Protocol 2: Evaluating the Chemical Stability of this compound
This protocol outlines a procedure to evaluate the chemical stability of the inhibitor in a specific solution over time using HPLC analysis.
Materials:
-
This compound
-
Your solution of interest (e.g., cell culture medium with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (or other suitable organic solvent)
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Incubator
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer/medium at the final working concentration. Immediately take an aliquot, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and store at -80°C. This is your T=0 reference sample.
-
Incubate: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots. Process each aliquot identically to the T=0 sample by quenching with cold acetonitrile and storing at -80°C.
-
Sample Preparation for HPLC: Before analysis, centrifuge all samples to pellet precipitated proteins and salts. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze all samples by HPLC. Use a gradient method that allows for the separation of the parent compound from potential degradation products.
-
Data Analysis: Compare the peak area of the parent this compound at each time point to the T=0 sample. A decrease in the parent peak area, especially when accompanied by the appearance of new peaks, is indicative of degradation.
ATX-LPA Signaling Pathway
Autotaxin (ATX) is a key enzyme that produces the bioactive lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating multiple downstream signaling cascades involved in processes like cell proliferation, migration, and survival. This compound potently blocks the catalytic activity of ATX, thereby reducing the production of LPA and inhibiting its downstream effects.
References
Troubleshooting inconsistent results with ATX inhibitor 14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATX inhibitor 14 (also known as compound 4), a potent indole-based carbamate derivative inhibitor of autotaxin (ATX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, non-acidic, indole-based carbamate derivative that inhibits the enzymatic activity of autotaxin (ATX).[1] With an IC50 of 0.41 nM, it is significantly more potent than other well-known ATX inhibitors like GLPG1690.[1] Its mechanism of action is to block the lysophospholipase D activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] LPA is a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[3][4]
Q2: What are the primary applications of this compound?
This compound is primarily used in preclinical research to investigate the role of the ATX-LPA signaling axis in various diseases. Given its high potency, it is a valuable tool for in vitro studies related to conditions where this pathway is implicated, such as fibrosis, inflammation, and cancer.
Q3: What are the known limitations of this compound?
While highly potent in vitro, this compound has been reported to have poor pharmacokinetic (PK) properties. This can lead to challenges in achieving and maintaining effective concentrations in vivo, potentially resulting in inconsistent or suboptimal results in animal models. Researchers have addressed this by synthesizing derivatives with improved PK profiles.
Troubleshooting Guide for Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from several factors related to its handling, storage, and application. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than Expected Potency or Efficacy
If this compound is not producing the expected level of inhibition, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure the inhibitor is fully dissolved. Poor solubility can lead to a lower effective concentration. Determine the optimal solvent for your stock solution and working dilutions. For indole-based compounds, DMSO is a common solvent for stock solutions, but the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects. |
| Compound Stability | Prepare fresh working dilutions from a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Some carbamate-containing compounds can be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. |
| Cell-Based Assay Variables | Cell Density: Ensure consistent cell seeding density across experiments, as variations can alter the inhibitor-to-cell ratio. Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift. Serum Concentration: Serum proteins can bind to small molecules, reducing their bioavailability. If possible, perform experiments in low-serum or serum-free media, or ensure consistent serum concentrations across all experiments. |
| Biochemical Assay Variables | Enzyme Activity: Confirm the activity of your recombinant ATX, as it can vary between batches and with storage conditions. Substrate Concentration: Use a consistent substrate (LPC) concentration, ideally at or below the Km for the enzyme, to ensure sensitive detection of inhibition. |
Issue 2: High Variability Between Replicates or Experiments
High variability can obscure real biological effects. The following steps can help improve reproducibility:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for short-duration treatments. |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill these wells with sterile water or media. |
| Stock Solution Inhomogeneity | Vortex stock solutions thoroughly before making dilutions. Ensure the compound is fully dissolved. |
Issue 3: Potential Off-Target Effects
While this compound is potent, off-target effects are a possibility with any small molecule inhibitor.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | The chemical structure of this compound may lead to interactions with other proteins. Consider using a structurally different ATX inhibitor as a control to confirm that the observed phenotype is due to ATX inhibition. |
| Cellular Health | At high concentrations, the inhibitor may induce cytotoxicity unrelated to its intended target. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line. |
| Pathway Cross-Talk | Inhibition of the ATX-LPA pathway can lead to compensatory changes in other signaling pathways. Consider analyzing key nodes of related pathways to understand the broader cellular response. |
Experimental Protocols
In Vitro ATX Inhibition Assay
This protocol describes a method to determine the IC50 of this compound using a commercially available fluorescence-based assay kit.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) substrate
-
Fluorescent choline probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
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Black, flat-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
Add inhibitor to plate: Add 25 µL of the inhibitor dilutions or vehicle control to the wells of the 96-well plate.
-
Add ATX: Add 25 µL of diluted recombinant ATX to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare reaction mixture: Prepare a reaction mixture containing LPC, the fluorescent choline probe, HRP, and choline oxidase in assay buffer.
-
Initiate reaction: Add 50 µL of the reaction mixture to each well to start the reaction.
-
Measure fluorescence: Immediately begin kinetic measurements of fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen probe.
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Data analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
ATX-LPA Signaling Pathway and Inhibition
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Potency
Caption: A logical workflow for troubleshooting inconsistent potency of this compound.
References
- 1. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hERG Channel Inhibition of Novel Autotaxin (ATX) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate hERG channel inhibition of novel autotaxin (ATX) inhibitors.
Section 1: General Understanding
Q1: What is the link between Autotaxin (ATX) inhibitors and hERG channel inhibition?
Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression.[1][2] ATX inhibitors are being developed as potential therapeutics. However, like many small molecule inhibitors, they can inadvertently block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] Blockade of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[5] Therefore, assessing and mitigating hERG liability is a critical step in the development of novel ATX inhibitors.
Q2: What is the ATX-LPA signaling pathway?
ATX catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to at least six different G-protein coupled receptors (LPAR1-6) on the cell surface. This binding activates various downstream signaling cascades, including the Ras/Raf, PI3K, and RhoA pathways, which influence cell proliferation, survival, migration, and invasion.
Section 2: Experimental Design & Protocols
Q3: Which assays are recommended for assessing hERG inhibition of novel ATX inhibitors?
The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay . However, for higher throughput during early drug discovery, automated patch-clamp (APC) systems (e.g., QPatch, SyncroPatch) are widely used. A secondary, often higher-throughput, functional assay is the thallium flux assay . It is recommended to use orthogonal assays to confirm findings, especially for lipophilic or "sticky" compounds which are common among hERG inhibitors.
Q4: Can you provide a detailed protocol for an automated patch-clamp hERG assay?
Yes, below is a representative protocol for assessing hERG inhibition using an automated patch-clamp system.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel ATX inhibitor on the hERG channel.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the hERG channel.
-
Solutions:
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.
-
External Solution (Tyrode's solution, in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Test Compound: Novel ATX inhibitor, prepared in appropriate concentrations. The final DMSO concentration should be kept low (<0.1%) to avoid effects on the hERG channel.
-
Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride, Dofetilide).
-
Vehicle Control: Corresponds to the test compound perfusion solution (e.g., external solution with DMSO).
Experimental Workflow:
Detailed Method:
-
Cell Preparation: Culture hERG-expressing cells under standard conditions. Harvest cells at optimal confluency and ensure high viability for the experiment.
-
APC System Setup: Prime the automated patch-clamp system with the prepared internal and external solutions.
-
Cell Sealing: Cells are captured on the microfluidic chip, and a high-resistance seal (>100 MΩ for QPatch) is formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol & Recording:
-
A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and then inactivate the channels, followed by a repolarizing step to approximately -50 mV, where the characteristic "tail current" is measured.
-
Record baseline currents in the external solution until stable.
-
-
Compound Application:
-
Apply the vehicle control for a set period (e.g., 3 minutes) to ensure no effect on the current.
-
Apply the test compound in increasing cumulative concentrations. Each concentration is typically applied for 3-5 minutes to allow for steady-state block to be reached.
-
At the end of the experiment, a high concentration of a potent hERG blocker (positive control) can be applied to confirm the identity of the recorded current.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition relative to the control (vehicle) current.
-
Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.
-
Section 3: Data Interpretation & Troubleshooting
Q5: My ATX inhibitor is highly lipophilic and I'm seeing variable hERG IC₅₀ values. What could be the cause?
High lipophilicity (e.g., high ALogP or cLogP) is a known risk factor for hERG inhibition. Variability in IC₅₀ values for such compounds can stem from several issues:
-
Compound Adsorption: Lipophilic compounds can stick to plastic labware, tubing, and the microfluidic plates of automated systems. This reduces the actual concentration of the compound reaching the cells, leading to an overestimation of the IC₅₀ (i.e., the compound appears less potent than it is).
-
Membrane Accumulation: Highly lipophilic molecules can accumulate in the cell membrane, leading to a higher local concentration near the channel than in the bulk solution.
-
Solubility Issues: Poor aqueous solubility can lead to compound precipitation, again resulting in an inaccurate test concentration.
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize polypropylene or other low-adhesion labware.
-
Minimize Tubing: Reduce the length of tubing in your experimental setup where possible.
-
Confirm with Orthogonal Assays: Validate functional assay results (patch-clamp, thallium flux) with a binding assay, which may be less susceptible to certain artifacts.
-
Analytical Verification: Measure the actual concentration of your compound in the assay buffer to determine the extent of loss due to adsorption.
-
Modify Assay Protocol: For automated systems, ensure sufficient mixing and perfusion times to help achieve the target concentration at the cell.
Q6: What is a desirable hERG safety margin for an ATX inhibitor?
The hERG safety margin is the ratio of the hERG IC₅₀ to the maximal free therapeutic plasma concentration (Cmax) of the drug. A historically used heuristic suggested a safety margin of >30-fold was adequate. More recent analyses suggest that optimal margins to separate drugs with a known risk of TdP from those without are in the range of 37- to 50-fold. If the lower bound of the 95% confidence interval for the safety margin is above this threshold, the risk of direct hERG block is considered low.
| Parameter | Description | Implication for hERG Risk |
| hERG IC₅₀ | Concentration for 50% inhibition | Lower IC₅₀ indicates higher potency and higher risk. |
| Free Cmax | Max unbound plasma concentration at therapeutic dose | Higher Cmax increases risk. |
| Safety Margin | IC₅₀ / Free Cmax | A larger margin (e.g., >50x) indicates a lower risk. |
Section 4: Mitigation Strategies
Q7: What are the primary medicinal chemistry strategies to mitigate hERG inhibition in novel ATX inhibitors?
The most common strategies focus on modifying the physicochemical properties of the inhibitor to reduce its affinity for the hERG channel. Typical hERG inhibitors are often lipophilic and contain a basic nitrogen atom.
Key Strategies:
-
Reduce Basicity (Lower pKa): The basic amine common in many inhibitors can become protonated and interact with key residues in the hERG channel pore. Lowering the pKa of this amine can significantly reduce hERG affinity.
-
Reduce Lipophilicity (Lower logP/logD): Decreasing the overall lipophilicity of a molecule can lower its concentration in the cell membrane near the channel and reduce hydrophobic interactions within the channel's binding pocket.
-
Introduce Polar or Acidic Groups: Adding polar functional groups (e.g., hydroxyls) or acidic moieties (e.g., a carboxylic acid to create a zwitterion) can disrupt key interactions with the hERG channel and reduce lipophilicity.
-
Modify Aromatic Systems: Removing or altering aromatic rings can disrupt π-stacking interactions within the hERG channel binding site.
| Physicochemical Property | Trend Associated with High hERG Inhibition | Mitigation Strategy |
| Lipophilicity (ALogP, cLogP) | High (e.g., >3.0) | Decrease lipophilicity; introduce polar groups. |
| Basicity (pKa) | High pKa of a key nitrogen atom | Lower pKa by introducing electron-withdrawing groups or changing the ring system. |
| Molecular Weight (MW) | High (e.g., >380 Da) | Reduce molecular size if possible without losing potency. |
| Topological Polar Surface Area (TPSA) | Low | Increase TPSA by adding polar atoms. |
Q8: Can you provide a specific example of mitigating hERG risk for an ATX inhibitor?
Yes, a well-documented example is the development of Ziritaxestat , an oral ATX inhibitor.
-
Initial Problem: During lead optimization, the development team identified a significant hERG liability.
-
Chemical Moiety: The lead compound contained a piperidine ring, which includes a basic nitrogen atom.
-
Mitigation Strategy: The medicinal chemists replaced the piperidine ring with a piperazine ring.
-
Result: This single modification lowered the pKa of the basic nitrogen by approximately two orders of magnitude. This reduction in basicity effectively resolved the hERG inhibition issue, allowing the program to move forward.
References
Technical Support Center: Enhancing the Oral Bioavailability of ATX Inhibitor 14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the investigational Autotaxin (ATX) inhibitor, ATX inhibitor 14.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected plasma concentrations of this compound in our preclinical animal models following oral administration. What are the likely causes?
A1: Low oral bioavailability is a frequent challenge in drug development and can originate from several factors. For a compound like this compound, the primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many small molecule inhibitors are hydrophobic, leading to poor dissolution.[1][2][3][4]
-
Low Intestinal Permeability: this compound might not efficiently cross the intestinal epithelium to enter the bloodstream.[5]
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Extensive First-Pass Metabolism: The compound may be significantly metabolized in the liver or the intestinal wall before it reaches systemic circulation.
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut can actively pump the compound back into the intestinal lumen, reducing its net absorption.
Q2: How can we experimentally determine the primary cause of poor oral bioavailability for this compound?
A2: A systematic approach involving a series of in vitro and in vivo experiments is recommended.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in relevant buffers (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability Assay: Use an in vitro model like the Caco-2 cell monolayer to assess the intestinal permeability of the compound. This helps to understand if the drug can cross the intestinal barrier.
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Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to evaluate its metabolic stability. This will indicate its susceptibility to first-pass metabolism.
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In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles of this compound after intravenous (IV) and oral (PO) administration to determine the absolute bioavailability.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound if it is found to be poorly soluble?
A3: Several formulation strategies can be employed to enhance oral bioavailability. The choice of strategy depends on the primary barrier to absorption.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate. Techniques like micronization and nanomilling are effective approaches.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) form within a polymer carrier can enhance its solubility and dissolution.
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Lipid-Based Formulations: Formulating the inhibitor in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption, potentially through the lymphatic pathway.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q4: My this compound has very poor aqueous solubility, leading to minimal dissolution in simulated gastric fluids. What are my primary strategies?
A4: Poor aqueous solubility is a common challenge that severely limits oral absorption. The primary goal is to increase the concentration of the drug in solution in the gastrointestinal (GI) fluid.
-
Primary Approach: Formulation Technologies
-
Micronization/Nanonization: Techniques like wet media milling can reduce particle sizes to the micro- or nanometer range, significantly increasing the surface area available for dissolution. Nanosuspensions, which are colloidal dispersions of drug particles, can be produced via these methods.
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline, low-energy form of your drug to a higher-energy amorphous state. This is typically achieved by dispersing the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion (HME). The amorphous form has a higher apparent solubility and can achieve a supersaturated concentration in the gut, which provides a greater driving force for absorption.
-
-
Secondary Approach: Chemical Modifications
-
Salt Formation: If your inhibitor has ionizable groups, forming a salt can dramatically improve the solubility and dissolution rate.
-
Co-crystals: Engineering a co-crystal with a benign co-former can alter the crystal lattice and improve the drug's physicochemical properties.
-
Q5: My formulation strategy has improved solubility, but in vitro permeability assays (e.g., Caco-2) indicate low membrane transport. What should I do next?
A5: If solubility is no longer the rate-limiting step, the focus must shift to enhancing permeation across the intestinal epithelium.
-
Recommended Strategies:
-
Lipid-Based Formulations: These are highly effective for improving the absorption of lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in GI fluids, which can be more easily absorbed. They can also stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that has improved permeability. Once absorbed, it is converted to the active drug. This strategy can be used to temporarily mask polar functional groups that hinder membrane crossing.
-
Q6: In vivo studies show that a significant portion of this compound is lost to first-pass metabolism. How can this be addressed?
A6: Extensive first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.
-
Recommended Strategies:
-
Inhibit Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzyme (e.g., ritonavir for CYP3A4) can increase exposure. However, this can lead to complex drug-drug interactions.
-
Promote Lymphatic Uptake: As mentioned previously, lipid-based formulations can enhance transport via the lymphatic system. Since the lymphatic system drains into the venous circulation while bypassing the liver, this route can protect the drug from extensive first-pass hepatic metabolism.
-
Prodrug Design: A prodrug can be designed to mask the specific site on the molecule that is susceptible to metabolic enzymes.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data for this compound in Rats
This table summarizes hypothetical pharmacokinetic data for this compound in rats after a single oral dose of 10 mg/kg, comparing different formulation approaches.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 2 | 200 | 100 |
| Micronized Suspension | 150 | 1 | 600 | 300 |
| Amorphous Solid Dispersion | 400 | 1 | 1600 | 800 |
| SEDDS | 600 | 0.5 | 2400 | 1200 |
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability of different formulations of this compound.
-
Methodology:
-
Male Sprague-Dawley rats are fasted overnight.
-
Animals are divided into groups, with each group receiving a different formulation of this compound.
-
The IV group receives a single dose of this compound (e.g., 1 mg/kg) via tail vein injection.
-
The PO groups receive a single dose of the respective this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated, and the concentration of this compound is determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
-
Absolute bioavailability (F%) is calculated by comparing the dose-normalized AUC of the oral group to the IV group.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Workflow for assessing bioavailability of new formulations.
Caption: Inhibition of the ATX-LPA signaling axis by this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. benchchem.com [benchchem.com]
Reducing variability in animal studies with ATX inhibitor 14
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATX Inhibitor 14 in animal studies. While "this compound" is a designated name for the purposes of this guide, the information herein is synthesized from published data on various well-characterized autotaxin (ATX) inhibitors and is intended to serve as a general resource for addressing variability in experiments involving this class of compounds.
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[5] Inhibition of ATX is therefore a promising therapeutic strategy for various diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and systemic sclerosis. This guide will help researchers optimize their in vivo studies with this compound and mitigate common sources of experimental variability.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the use of this compound in animal studies.
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to directly bind to autotaxin, blocking its enzymatic activity. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). By inhibiting ATX, the production of LPA is reduced, which in turn downregulates the signaling pathways activated by LPA through its G protein-coupled receptors (LPARs).
Q2: What are the expected downstream effects of this compound in an animal model?
A2: The primary downstream effect is a reduction in plasma and tissue levels of LPA. This can lead to a variety of biological outcomes depending on the disease model, including reduced fibrosis, decreased tumor growth and metastasis, and modulation of inflammation.
Q3: How can I confirm that this compound is active in my animal model?
A3: Target engagement can be confirmed by measuring LPA levels in plasma or tissue samples from treated animals compared to vehicle-treated controls. A significant reduction in LPA levels indicates that the inhibitor is effectively inhibiting ATX activity in vivo.
Q4: Are there different isoforms of ATX? Does this compound target all of them?
A4: Yes, there are multiple isoforms of ATX (e.g., α, β, γ, δ, ε). The tissue distribution and potential functions of these isoforms may vary. It is important to verify the isoform selectivity profile of this compound, as this could influence its effects in different disease models.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed for selectivity, the potential for off-target effects should always be considered. These can be evaluated through broad in vitro pharmacology screening. In animal studies, careful observation for unexpected phenotypes or adverse events is crucial. For example, some inhibitors might interact with other enzymes or receptors.
II. Troubleshooting Guide for In Vivo Studies
This guide provides solutions to common problems encountered during animal studies with this compound, which can be significant sources of variability.
Q1: I am observing high variability in the therapeutic response to this compound between individual animals. What could be the cause?
A1: High variability can stem from several factors:
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Inconsistent Drug Exposure: Differences in oral bioavailability, metabolism, or clearance among animals can lead to variable plasma concentrations of the inhibitor. It is crucial to perform pharmacokinetic studies to understand the drug's behavior in your specific animal model.
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Formulation Issues: Poor solubility or stability of the inhibitor in the vehicle can result in inconsistent dosing. Ensure the formulation is homogenous and stable throughout the study period.
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Animal Health Status: Underlying health issues or stress in study animals can affect drug metabolism and disease progression, leading to variable outcomes.
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Disease Model Induction: Inconsistent induction of the disease model itself is a common source of variability. Ensure your model induction protocol is robust and standardized.
Q2: My in vivo efficacy results with this compound are inconsistent with published data, even though I'm using the same animal model. Why might this be?
A2: Discrepancies between studies can arise from subtle but important differences in experimental conditions:
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Animal Strain and Sex: Different rodent strains can have variations in drug metabolism and susceptibility to disease. The sex of the animals can also influence both pharmacokinetics and disease pathogenesis.
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Dosing Regimen: The dose, frequency, and route of administration can all impact efficacy. Ensure your dosing regimen is appropriate for the pharmacokinetic profile of this compound.
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Timing of Treatment: The timing of inhibitor administration relative to disease induction or progression can be critical. For example, prophylactic versus therapeutic dosing can yield different results.
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Gut Microbiome: The gut microbiome can influence drug metabolism and the inflammatory state of the animal, potentially affecting therapeutic outcomes.
Q3: I am observing unexpected toxicity or adverse effects in my animals treated with this compound. What should I do?
A3: Unexpected toxicity requires a systematic investigation:
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Dose Reduction: The dose may be too high for the specific animal strain or model. Perform a dose-ranging study to identify a maximum tolerated dose (MTD).
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Vehicle Effects: The vehicle used for formulation could be contributing to the toxicity. Run a vehicle-only control group to assess this.
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Off-Target Pharmacology: The inhibitor may have off-target effects. Review any available in vitro safety pharmacology data.
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Metabolite Toxicity: A metabolite of the inhibitor, rather than the parent compound, could be causing toxicity. This can be investigated through metabolite identification studies.
III. Data Presentation: Comparative Data of Representative ATX Inhibitors
The following tables summarize key quantitative data for several well-characterized ATX inhibitors. This information can serve as a useful reference point when designing experiments with this compound.
Table 1: In Vitro Potency of Representative ATX Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| PF-8380 | Human ATX | 1.7 | LPC substrate | |
| GLPG1690 | Human ATX | 131 | LPC substrate | |
| BBT-877 | Human ATX | Not specified | - | |
| HA155 | Human ATX | 5.7 | LPC substrate | |
| S32826 | Human ATX | 5.6 | LPC substrate |
Table 2: Pharmacokinetic Properties of Representative ATX Inhibitors in Rodents
| Inhibitor | Species | Route | Bioavailability (F%) | Clearance | Reference |
| BIO-32546 | Rat | Oral | 66% | Low | |
| BIO-32546 | Mouse | Oral | 51% | Low | |
| BI2545 | Mouse | Oral | Good | Low |
Table 3: Effective Doses of Representative ATX Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Effect | Reference |
| BBT-877 | Mouse (Diabetic Nephropathy) | Not specified | Attenuated disease progression | |
| PAT-048 | Mouse (Dermal Fibrosis) | 10 mg/kg | 75% inhibition of ATX activity | |
| 3BoA | Mouse | 4 mg/kg | Plasma LPA levels near zero |
IV. Experimental Protocols
This section provides generalized protocols for key experiments in animal studies with this compound.
Protocol 1: In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Model
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Animal Model: Use 8-10 week old male C57BL/6 mice.
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Disease Induction: Anesthetize mice and intratracheally instill bleomycin (1.5 U/kg) in saline. Control animals receive saline only.
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Dosing:
-
Prophylactic: Begin daily oral gavage of this compound (e.g., 10-30 mg/kg) or vehicle one day before bleomycin instillation and continue for 14-21 days.
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Therapeutic: Begin daily oral gavage of this compound or vehicle 7 days after bleomycin instillation and continue for another 7-14 days.
-
-
Endpoints:
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At the end of the study, collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
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Harvest lungs for histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of hydroxyproline content to quantify fibrosis.
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Collect blood for pharmacokinetic analysis and measurement of plasma LPA levels.
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Protocol 2: Pharmacokinetic (PK) Study
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Animals: Use naive, healthy mice or rats of the same strain and sex as your efficacy studies.
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Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
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Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis:
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
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Protocol 3: Target Engagement Study
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Animals and Dosing: Use animals from your efficacy or PK studies.
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Sample Collection: Collect plasma or tissue homogenates at various time points after dosing with this compound.
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LPA Measurement:
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Extract lipids from the samples.
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Quantify LPA levels (e.g., 18:2 LPA) using a validated LC-MS/MS method.
-
-
Analysis: Compare LPA levels in treated animals to those in vehicle-treated controls to determine the degree and duration of ATX inhibition.
V. Mandatory Visualizations
Diagram 1: ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Troubleshooting In Vivo Variability
Caption: A stepwise workflow for troubleshooting sources of variability in animal studies.
Diagram 3: Decision Tree for Inconsistent Efficacy
Caption: A decision tree to diagnose and address inconsistent efficacy results.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Protocols for Autotaxin (ATX) Isoforms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with different isoforms of Autotaxin (ATX).
Frequently Asked Questions (FAQs)
Q1: What are the main isoforms of Autotaxin (ATX)?
A1: Autotaxin is a secreted enzyme that primarily exists in several splice variants. At least five isoforms have been identified in humans and mice, resulting from alternative splicing of the ENPP2 gene.[1][2] The most studied isoforms are designated α, β, γ, δ, and ε.[1][3] These variants differ by the presence or absence of sequences encoded by specific exons.[4]
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ATXα : Contains a 52-amino acid insertion encoded by exon 12.
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ATXβ : The most abundant and canonical isoform, lacking the insertions from both exon 12 and exon 21.
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ATXγ : Contains a 25-amino acid insertion encoded by exon 21.
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ATXδ : Nearly identical to ATXβ but lacks a four-amino acid sequence in the linker region connecting the PDE and NUC domains.
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ATXε : Also contains the 52-amino acid insertion from exon 12.
Q2: Do the ATX isoforms have different enzymatic activities or substrate specificities?
A2: While all known isoforms are catalytically active, studies suggest there are no major differences in their enzymatic characteristics or substrate specificity. The primary function of all isoforms is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). However, the kinetic properties of ATX can be substrate-dependent, suggesting that the enzyme may display different kinetic profiles for various in vivo substrates. For instance, LPA itself can act as a mixed inhibitor of ATX activity against certain artificial substrates.
Q3: What are the differences in tissue expression and function among the isoforms?
A3: The isoforms exhibit distinct tissue distribution patterns, which suggests they may have specific biological roles.
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ATXα : Expressed at low levels in both the central nervous system (CNS) and peripheral tissues. The polybasic insertion in ATXα allows it to bind to heparin and cell surface heparan sulfate proteoglycans.
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ATXβ : This is the most abundant isoform, highly expressed in peripheral tissues with lower expression in the CNS. It is the primary form found in plasma.
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ATXγ : Considered the "brain-specific" isoform due to its high expression levels in the brain compared to peripheral tissues.
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ATXδ : Found to be the second most common isoform after ATXβ and is expressed in various human tissues, though with different expression patterns than ATXβ.
Q4: How does ATX interact with cells to regulate signaling?
A4: ATX can bind to the cell surface through its somatomedin B-like (SMB) domains, which interact with molecules like integrins. This binding localizes LPA production near its G protein-coupled receptors (LPARs), allowing for efficient signaling. The ATX-LPA signaling axis is crucial for a wide range of cellular responses, including cell migration, proliferation, and survival.
Isoform Data Summary
| Feature | ATXα | ATXβ | ATXγ | ATXδ |
| Key Structural Difference | Contains 52 aa insert (Exon 12) | Canonical form, no major inserts | Contains 25 aa insert (Exon 21) | 4 aa deletion in L2 linker region |
| Primary Tissue Expression | Low levels in CNS and periphery | High in peripheral tissues | High in brain/CNS | Widely expressed, patterns differ from β |
| Known Interactions | Heparan sulfate proteoglycans | Integrins (e.g., αvβ3) | Not well characterized | Similar to ATXβ |
| Relative Abundance | Low | Highest | High in CNS | Second highest after β |
Troubleshooting Guide
Problem: Low or no enzymatic activity in my ATX assay.
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Possible Cause 1: Suboptimal pH or temperature.
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Solution: ATX exhibits peak activity around pH 8 and an optimal temperature of approximately 40°C. Ensure your assay buffer is within the optimal pH range and the incubation temperature is correct. The enzyme retains significant activity even at 60°C.
-
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Possible Cause 2: Lack of required cofactors.
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Solution: ATX activity can be stimulated by divalent cations. Check if your buffer contains appropriate cations like Ca²⁺ or Mg²⁺, and optimize their concentration if necessary.
-
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Possible Cause 3: Product inhibition.
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Solution: The product of the reaction, LPA, can act as an inhibitor of ATX. If LPA is allowed to accumulate to high levels in your assay, it may reduce the reaction rate. Consider running kinetic assays over a shorter time course or using a lower initial enzyme concentration.
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Problem: My purified ATX protein is unstable and aggregates.
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Possible Cause: Poor protein solubility.
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Solution: Purified ATX has a tendency to aggregate and lose solubility. To enhance stability, additives can be included in the storage and assay buffers. A mixture containing 2-methyl-2,4-pentanediol (MPD) has been shown to maintain the protein in solution without altering its substrate affinity. Always handle purified protein in buffers containing mild detergents or other stabilizing agents.
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Problem: Inconsistent results in cell migration or proliferation assays between different ATX isoforms.
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Possible Cause: Isoform-specific interactions with the cell surface.
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Solution: The different N-terminal domains and insertions can mediate specific interactions. For example, ATXα's ability to bind heparan sulfate proteoglycans may alter its localization and signaling potential on certain cell types compared to ATXβ, which binds integrins. Verify the expression of relevant integrins and proteoglycans on your cell line. It may be necessary to test multiple isoforms to determine which is most relevant for your specific cellular model.
-
Experimental Protocols
Protocol: Standard ATX Lysophospholipase D (lysoPLD) Activity Assay
This protocol measures the choline released from the hydrolysis of LPC, a common method for quantifying ATX activity.
Materials:
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Recombinant purified ATX isoform
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LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine) as substrate
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Assay Buffer: 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
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Choline oxidase
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Horseradish peroxidase (HRP)
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Amplex Red reagent
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96-well microplate (black, clear bottom)
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Plate reader with fluorescence capabilities (Ex/Em: ~540/590 nm)
Procedure:
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Prepare Reagents:
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Prepare a stock solution of LPC in methanol or another suitable organic solvent. Evaporate the solvent and resuspend in the assay buffer to the desired concentration.
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Prepare a "Detection Mix" containing choline oxidase, HRP, and Amplex Red in the assay buffer according to the manufacturer's instructions. Protect this mix from light.
-
-
Set up the Reaction:
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In each well of the 96-well plate, add 50 µL of the LPC substrate solution at various concentrations (for kinetic analysis) or a single saturating concentration.
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Include control wells: "No Enzyme" (buffer only) and "No Substrate" (ATX only).
-
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Initiate the Reaction:
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Add 50 µL of a solution containing the ATX isoform to each well to start the reaction. The final volume will be 100 µL. The amount of ATX should be optimized to ensure the reaction rate is linear over the measurement period.
-
-
Incubation:
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Immediately transfer the plate to a plate reader pre-heated to 37-40°C.
-
-
Detection:
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Add 50 µL of the Detection Mix to each well.
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Measure the increase in fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of fluorescence increase is proportional to the rate of choline production and thus to ATX activity.
-
-
Data Analysis:
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Calculate the rate of reaction (V) from the linear portion of the fluorescence vs. time plot.
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Subtract the background rate from the "No Enzyme" control wells.
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If performing kinetic analysis, plot the reaction rate (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
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References
- 1. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Novel Autotaxin Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel autotaxin (ATX) inhibitor, IOA-289, with other prominent ATX inhibitors, GLPG1690 (Ziritaxestat) and BBT-877. The information presented is based on available experimental data from various preclinical studies, offering insights into their potential as therapeutic agents.
Introduction to Autotaxin Inhibition
Autotaxin (ATX), a secreted enzyme, plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis[1][2]. Elevated levels of ATX and LPA are associated with the progression of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF) and various cancers. Consequently, inhibiting ATX has emerged as a compelling therapeutic strategy. This guide focuses on the preclinical validation of a new generation ATX inhibitor, IOA-289, in comparison to other clinical-stage inhibitors.
The ATX-LPA Signaling Pathway
The signaling cascade initiated by ATX involves the generation of LPA, which then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR 1-6). This binding activates downstream signaling pathways, such as Rho, Ras, PLC, and PI3K, leading to various cellular responses that can contribute to disease progression.
Caption: The Autotaxin-LPA signaling pathway and the mechanism of its inhibition.
Comparative In Vitro Efficacy
The potency of ATX inhibitors is initially determined through in vitro enzymatic assays that measure their ability to inhibit the production of LPA. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Inhibitor | Target | Assay System | IC50 (nM) | Reference |
| IOA-289 | Autotaxin | Human Plasma | 36 | |
| GLPG1690 | Autotaxin | Mouse and Human Autotaxin | 100 - 500 | |
| BBT-877 | Autotaxin | Human Plasma (ex vivo) | 6.5 - 6.9 |
Comparative In Vivo Efficacy in Preclinical Models
The therapeutic potential of ATX inhibitors is further evaluated in animal models of relevant diseases, such as cancer and fibrosis.
Cancer Models
IOA-289 has been extensively studied in preclinical cancer models, demonstrating both direct anti-tumor effects and modulation of the tumor microenvironment.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| IOA-289 | Breast Cancer (4T1 orthotopic) | BALB/c Mice | Not Specified | Statistically significant reduction of tumor outgrowth at day 22. Marked reduction in metastatic burden in the lungs and bone. | |
| IOA-289 | Breast Cancer (E0771 orthotopic) | C57BL/6 Mice | Not Specified | Reduced tumor growth up until study termination at day 40. | |
| IOA-289 | Gastrointestinal Cancers (in vitro 3D models) | - | 1 µM - 12 µM | Inhibited growth and migration of various gastrointestinal tumor cell lines. |
Fibrosis Models
ATX inhibitors have shown significant promise in preclinical models of fibrosis, particularly idiopathic pulmonary fibrosis (IPF).
| Inhibitor | Fibrosis Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results | Reference |
| IOA-289 | Lung Fibrosis (Bleomycin-induced) | Mouse | Not Specified | Slowed progression of lung fibrosis. | |
| GLPG1690 | Lung Fibrosis (Bleomycin-induced) | Mouse | Not Specified | Strongly reduced lung fibrosis as shown by reduction of Ashcroft scores and collagen content. | |
| BBT-877 | Lung Fibrosis (Bleomycin-induced) | Mouse | Twice a day from day 7 to 21 | Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content compared to vehicle. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of these ATX inhibitors.
In Vivo Tumor Models
The efficacy of IOA-289 in cancer has been evaluated using orthotopic tumor models, which involve implanting cancer cells into the corresponding organ of an immunocompetent mouse to mimic human disease more closely.
Caption: Workflow for in vivo evaluation of ATX inhibitors in cancer models.
Protocol:
-
Cell Culture: Murine breast cancer cell lines (e.g., 4T1 or E0771) are cultured under standard conditions.
-
Animal Models: Female immunocompetent mice (e.g., BALB/c or C57BL/6) are used.
-
Tumor Inoculation: A suspension of cancer cells is injected into the mammary fat pad of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive either the ATX inhibitor (e.g., IOA-289) or a vehicle control, typically via oral gavage.
-
Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Lungs and other organs are harvested to assess metastatic burden through histological analysis or colony formation assays.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used and well-characterized animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Caption: Workflow for in vivo evaluation of ATX inhibitors in a fibrosis model.
Protocol:
-
Animal Models: Mice (e.g., C57BL/6) are used for the study.
-
Induction of Fibrosis: A single dose of bleomycin is administered intranasally to induce lung injury and subsequent fibrosis.
-
Treatment: Animals are treated with the ATX inhibitor (e.g., GLPG1690, BBT-877) or vehicle, typically starting several days after bleomycin administration to model a therapeutic intervention.
-
Endpoint Analysis: After a defined period (e.g., 21 days), animals are euthanized. The lungs are harvested for various analyses:
-
Histology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system like the Ashcroft score.
-
Collagen Content: The total amount of collagen in the lung tissue is quantified using methods like the Sircol assay.
-
Gene Expression Analysis: RNA can be extracted from lung tissue to analyze the expression of fibrosis-related genes.
-
Mechanism of Action and Concluding Remarks
IOA-289 is a potent ATX inhibitor that has demonstrated significant efficacy in preclinical models of both cancer and fibrosis. Its ability to not only directly inhibit tumor cell growth but also modulate the fibrotic tumor microenvironment suggests a dual mechanism of action that could be advantageous in treating cancers with a high stromal component. In fibrosis models, ATX inhibitors like GLPG1690 and BBT-877 have also shown robust anti-fibrotic effects, validating the ATX-LPA axis as a key therapeutic target in fibrotic diseases.
The comparative data presented in this guide highlight the promising preclinical profiles of these ATX inhibitors. Further clinical investigation is warranted to translate these findings into effective therapies for patients with cancer and fibrotic diseases.
References
A Comparative Guide to the Reproducibility of Autotaxin (ATX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2][3] As a result, ATX has emerged as a significant therapeutic target for various diseases, including idiopathic pulmonary fibrosis (IPF) and cancer.[4][5] This guide provides a comparative overview of the experimental reproducibility and performance of well-characterized ATX inhibitors.
While the initial request focused on "ATX inhibitor 14," a thorough search of scientific literature did not yield a publicly well-characterized compound under this designation. Therefore, this guide will focus on established and potent ATX inhibitors, such as PF-8380 and GLPG1690 (also known as Ziritaxestat), to provide a robust and data-supported comparison for researchers in the field. This approach ensures that the presented data is based on reproducible and peer-reviewed findings, which is crucial for making informed decisions in a research and development setting.
Comparative Performance of ATX Inhibitors
The following tables summarize the in vitro and in vivo performance of selected ATX inhibitors based on available experimental data.
Table 1: In Vitro Potency of ATX Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| PF-8380 | Human ATX | Isolated Enzyme Assay | 2.8 | |
| Human ATX | Whole Blood Assay | 101 | ||
| GLPG1690 | Human ATX | Not Specified | 131 | |
| ATX inhibitor 11 | Human ATX | Not Specified | 2.7 | [No specific study cited] |
| BIO-32546 | Human ATX | FRET Assay | 1 |
Table 2: In Vivo Efficacy of ATX Inhibitors
| Inhibitor | Disease Model | Animal Model | Key Efficacy Results | Reference(s) |
| PF-8380 | Inflammatory hyperalgesia | Rat | Reduced hyperalgesia with efficacy similar to naproxen. | [No specific study cited] |
| Glioblastoma | Mouse | Delayed tumor growth and enhanced radiosensitivity. | [No specific study cited] | |
| GLPG1690 | Idiopathic Pulmonary Fibrosis | Human (Phase 2a) | Showed a statistically significant reduction in the rate of decline in Forced Vital Capacity (FVC) over 12 weeks compared to placebo. | [No specific study cited] |
| Breast Cancer | Mouse | Increased efficacy of radiotherapy and chemotherapy. | [No specific study cited] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the ATX-LPA signaling pathway and a typical workflow for evaluating ATX inhibitors.
Figure 1. Simplified ATX-LPA signaling pathway.
Figure 2. General workflow for an in vitro ATX inhibitor screening assay.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of ATX inhibitors.
In Vitro ATX Enzyme Inhibition Assay (Fluorometric)
This assay is commonly used to determine the in vitro potency (IC50) of ATX inhibitors.
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test inhibitors dissolved in DMSO
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add recombinant human ATX to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over a time course (e.g., 30-60 minutes) using a microplate reader.
-
The rate of increase in fluorescence is proportional to the ATX activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
In Vivo Pharmacodynamic Assay (LPA Measurement in Plasma)
This assay is crucial for confirming target engagement of the ATX inhibitor in a living organism.
Materials:
-
Test animals (e.g., mice or rats)
-
ATX inhibitor formulated for oral or intravenous administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for LPA analysis
Procedure:
-
Administer the ATX inhibitor to the test animals at various doses.
-
At predetermined time points after administration, collect blood samples into EDTA-coated tubes.
-
Immediately process the blood to obtain plasma by centrifugation at 4°C.
-
Extract lipids, including LPA, from the plasma samples using an appropriate solvent extraction method (e.g., Folch method).
-
Analyze the levels of specific LPA species (e.g., LPA 18:2) in the extracts using a validated LC-MS/MS method.
-
Compare the plasma LPA levels in the treated animals to those in vehicle-treated control animals to determine the extent of ATX inhibition in vivo.
Conclusion
The reproducibility of experimental results with ATX inhibitors is paramount for their successful development as therapeutic agents. This guide has provided a comparative overview of well-characterized ATX inhibitors, PF-8380 and GLPG1690, supported by quantitative data and detailed experimental protocols. By adhering to standardized methodologies and utilizing robust analytical techniques, researchers can ensure the generation of reliable and comparable data, thereby accelerating the discovery and development of novel and effective ATX-targeted therapies. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the mechanism of action and the experimental approach to studying these promising inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Autotaxin Inhibitors in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical therapeutic target in the field of fibrosis. By catalyzing the conversion of lysophosphatidylcholine (LPC) to the pro-fibrotic signaling molecule lysophosphatidic acid (LPA), ATX plays a pivotal role in the initiation and progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). The development of potent and selective ATX inhibitors represents a promising strategy to combat these debilitating conditions. This guide provides an objective comparison of a novel indole-based carbamate, ATX inhibitor 14, with other key autotaxin inhibitors—ziritaxestat, BBT-877, and IOA-289—supported by available preclinical and clinical data.
The ATX-LPA Signaling Pathway in Fibrosis
The ATX-LPA signaling axis is a central mediator of fibrotic processes. Elevated levels of ATX and LPA are observed in various fibrotic tissues, where LPA, through its G protein-coupled receptors (GPCRs), triggers a cascade of downstream effects. These include fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring and organ dysfunction. Inhibition of ATX activity is therefore a direct approach to attenuate these pro-fibrotic signals.
Caption: The ATX-LPA signaling pathway in fibrosis.
Comparative Analysis of Autotaxin Inhibitors
This section provides a comparative overview of this compound and other notable autotaxin inhibitors based on their in vitro potency and preclinical efficacy in models of fibrosis.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values of the compared ATX inhibitors.
| Inhibitor | Chemical Class | IC50 (ATX) | Reference Compound (in study) |
| This compound (Compound 4) | Indole-based carbamate | 0.41 nM | GLPG1690 (2.90 nM)[1] |
| Ziritaxestat (GLPG1690) | Not specified | 75 - 132 nM (human plasma) | - |
| BBT-877 | Not specified | 6.5 - 6.9 nM (human plasma) | GLPG1690 (75 - 132 nM)[2] |
| IOA-289 | Not specified | 36 nM (human plasma LPA18:2) | -[3] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
This compound demonstrates exceptional potency in vitro, with a sub-nanomolar IC50 value that is significantly lower than that of ziritaxestat in the same study[1]. BBT-877 also shows high potency in the nanomolar range[2].
Preclinical Efficacy in Fibrosis Models
The bleomycin-induced pulmonary fibrosis model in mice is a standard preclinical model used to evaluate the anti-fibrotic potential of therapeutic agents. The table below compares the reported efficacy of the inhibitors in this model.
| Inhibitor | Animal Model | Key Efficacy Endpoints | Findings |
| This compound (related compound 30) | Bleomycin-induced pulmonary fibrosis (mice) | In vivo ATX activity, pro-fibrotic cytokine gene expression (TGF-β, IL-6, TNF-α) | Significantly downregulated in vivo ATX activity and reduced the gene expression of pro-fibrotic cytokines to normal levels. |
| Ziritaxestat (GLPG1690) | Bleomycin-induced pulmonary fibrosis (mice) | Ashcroft score, collagen content | Demonstrated efficacy in the mouse bleomycin lung fibrosis model. |
| BBT-877 | Bleomycin-induced pulmonary fibrosis (mice) | Ashcroft score, collagen deposition | Showed superior results in reducing Ashcroft score and collagen deposition compared to nintedanib and GLPG1690. |
| IOA-289 | Bleomycin-induced lung fibrosis (mice) | Ashcroft score, collagen content | Significantly reduced lung fibrosis and collagen content. |
Preclinical studies indicate that all four inhibitors show promise in mitigating fibrosis in the bleomycin-induced lung fibrosis model. Notably, BBT-877 was reported to have superior efficacy compared to ziritaxestat in this model. While direct in vivo data for this compound is not yet published, a closely related compound from the same chemical series demonstrated significant anti-fibrotic activity by reducing key pro-fibrotic markers.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these ATX inhibitors.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This widely used model mimics key aspects of human idiopathic pulmonary fibrosis.
Caption: A typical workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol Details:
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.
-
Treatment: The ATX inhibitor or vehicle is typically administered orally, either prophylactically (starting before or at the time of bleomycin administration) or therapeutically (starting after the initial inflammatory phase, e.g., day 7 or 14).
-
Endpoint Analysis: At a predetermined time point (e.g., day 21 or 28), mice are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected.
-
Histopathology: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture, and with Masson's Trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the semi-quantitative Ashcroft scoring system.
-
Biochemical Analysis: Collagen content in lung homogenates is measured using a hydroxyproline assay. Levels of ATX, LPA, and pro-inflammatory/pro-fibrotic cytokines (e.g., TGF-β, IL-6, TNF-α) in BALF and lung tissue can be quantified by ELISA and qPCR, respectively.
-
In Vitro Autotaxin Activity Assay
This assay is used to determine the potency of inhibitors against the enzymatic activity of ATX.
Protocol Details:
A common method involves a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated to a fluorophore and a quencher.
-
Reaction Setup: Recombinant human ATX enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.
-
Substrate Addition: The fluorogenic substrate (e.g., FS-3) is added to initiate the enzymatic reaction.
-
Signal Detection: In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ATX, the fluorophore is released, resulting in an increase in fluorescence intensity. This increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Summary and Future Perspectives
The landscape of autotaxin inhibitors for the treatment of fibrosis is rapidly evolving. This compound has demonstrated remarkable in vitro potency, surpassing that of the clinically evaluated ziritaxestat in a head-to-head assay. While in vivo data for a closely related analog is promising, further studies are needed to fully characterize the anti-fibrotic efficacy of this compound itself.
In comparison, BBT-877 has shown compelling preclinical efficacy, reportedly superior to both nintedanib and ziritaxestat in the bleomycin model, and has advanced into clinical trials. IOA-289 has also demonstrated significant anti-fibrotic effects in preclinical models. The development of ziritaxestat, despite promising early results, was halted in Phase 3 trials, highlighting the challenges in translating preclinical efficacy to clinical benefit.
For researchers and drug developers, the choice of an ATX inhibitor for further investigation will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The highly potent nature of this compound makes it an intriguing candidate for further preclinical development. Future research should focus on direct comparative studies of these leading ATX inhibitors in various fibrosis models to better delineate their therapeutic potential.
References
A Head-to-Head Analysis of Preclinical Autotaxin Inhibitors: ATX Inhibitor 14 and GLPG1690
An Objective Guide for Researchers in Fibrosis and Drug Development
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is a critical driver of numerous pathological processes, including inflammation and fibrosis. Its role in diseases such as idiopathic pulmonary fibrosis (IPF) has made it a significant target for therapeutic intervention. This guide provides a comparative analysis of two notable ATX inhibitors: GLPG1690 (Ziritaxestat), which reached late-stage clinical trials, and ATX inhibitor 14, a highly potent preclinical candidate from a novel indole-based series.
Mechanism of Action: Intercepting the Fibrotic Cascade
Both GLPG1690 and this compound function by directly inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA. LPA then binds to a family of G protein-coupled receptors (LPARs), primarily LPAR1-6, on the surface of various cell types, including fibroblasts. This binding event triggers a cascade of downstream signaling pathways, such as Rho/ROCK, PI3K/AKT, and MAPK/ERK, which culminate in pro-fibrotic cellular responses like fibroblast proliferation, migration, and excessive extracellular matrix (ECM) deposition. By blocking ATX, these inhibitors reduce the production of LPA, thereby attenuating the signaling that drives the progression of fibrosis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GLPG1690, comparing their biochemical potency, preclinical pharmacokinetics, and in vivo efficacy in a key disease model.
Table 1: Biochemical and In Vitro Potency
This table compares the direct inhibitory activity of the compounds against the autotaxin enzyme.
| Parameter | This compound (Compound 4) | GLPG1690 (Ziritaxestat) | Reference |
| Target | Human Autotaxin | Human Autotaxin | N/A |
| IC₅₀ | 0.41 nM | 131 nM | [1][2] |
| Assay Type | LPC Hydrolysis | Biochemical (Enzymatic) | [1][2] |
| Plasma IC₅₀ | Not Reported | 242 nM (Human Plasma) | [3] |
Note: this compound demonstrates significantly higher in vitro potency compared to GLPG1690.
Table 2: Preclinical Pharmacokinetics in Mice
This table outlines key pharmacokinetic parameters following oral administration in mice, providing insight into the compounds' bioavailability and persistence.
| Parameter | Compound 30 (from Series 14) | GLPG1690 (Ziritaxestat) | Reference |
| Dose (Oral) | 10 mg/kg | 10 mg/kg | |
| Cₘₐₓ (ng/mL) | 1008 ± 235 | ~1000 (estimated from graph) | |
| Tₘₐₓ (h) | 0.58 ± 0.20 | 1 - 3 | |
| AUC₀₋ₜ (ng·h/mL) | 3108 ± 573 | Not explicitly stated | |
| Bioavailability (F%) | 39.5% | Good oral bioavailability |
Note: Data for the this compound series is represented by compound 30, an optimized analog from the same publication with favorable PK properties selected for in vivo studies.
Table 3: In Vivo Efficacy in Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
This table compares the anti-fibrotic effects of the inhibitors in a standard preclinical model of lung fibrosis.
| Parameter | Compound 30 (from Series 14) | GLPG1690 (Ziritaxestat) | Reference |
| Model | Bleomycin-induced lung fibrosis | Bleomycin-induced lung fibrosis | |
| Species | Mouse (C57BL/6) | Mouse | |
| Dose & Regimen | 10 mg/kg, once daily (p.o.) | 3 mg/kg, twice daily (p.o.) | |
| Key Outcome | Significant reduction in lung hydroxyproline content and inflammatory cytokines (TGF-β, IL-6, TNF-α) | Significant reduction in Ashcroft fibrotic score and collagen content | |
| Target Engagement | Significant reduction of ATX activity in lung homogenate and BALF | Dose-dependent reduction of LPA levels in plasma |
Experimental Workflow and Protocols
The evaluation of novel ATX inhibitors typically follows a standardized preclinical workflow, progressing from initial biochemical screening to in vivo disease models.
Protocol 1: Autotaxin Inhibition Assay (Fluorogenic)
This protocol describes a common method for measuring the in vitro potency of ATX inhibitors using a synthetic substrate.
-
Objective: To determine the IC₅₀ value of a test compound against recombinant human autotaxin.
-
Materials:
-
Recombinant human ATX enzyme.
-
Fluorogenic ATX substrate (e.g., FS-3).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0).
-
Test compounds (this compound, GLPG1690) dissolved in DMSO.
-
Black 96-well microplate.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further into Assay Buffer to the desired final concentrations.
-
To the wells of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound solutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 20 µL of diluted ATX enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the FS-3 substrate solution to all wells. The final concentration of ATX and FS-3 should be optimized (e.g., 2-4 nM and 1 µM, respectively).
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a widely used in vivo model to assess the anti-fibrotic efficacy of test compounds.
-
Objective: To evaluate the ability of an ATX inhibitor to prevent or treat pulmonary fibrosis induced by bleomycin in mice.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Bleomycin sulfate, dissolved in sterile saline.
-
Test compounds (e.g., Compound 30, GLPG1690) formulated for oral gavage.
-
Vehicle control for test compound.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
-
Procedure (Prophylactic Model):
-
Anesthetize mice and restrain them in a supine position.
-
On Day 0, induce lung injury by a single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) in a small volume (e.g., 50 µL) of saline. A control group receives saline only.
-
Begin daily oral administration of the test compound or vehicle one day before (Day -1) or on the same day as bleomycin administration (Day 0) and continue for the duration of the study (typically 14 to 21 days).
-
Monitor animal body weight and health daily.
-
On Day 14 or 21, euthanize the animals.
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure inflammatory cell counts and cytokine levels.
-
Histology: Perfuse and harvest the lungs. Fix one lung lobe in formalin, embed in paraffin, and section for staining with Masson's Trichrome to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.
-
Biochemistry: Homogenize the remaining lung tissue to quantify total collagen content using a hydroxyproline assay, which is a quantitative measure of fibrosis.
-
Target Engagement: Measure ATX activity or LPA levels in plasma, BAL fluid, or lung homogenates to confirm the compound reached its target.
-
Summary and Conclusion
This comparative guide highlights two distinct autotaxin inhibitors. This compound (from the indole-based carbamate series) represents a class of molecules with exceptionally high biochemical potency, demonstrating sub-nanomolar activity in vitro. An optimized analog from this series, compound 30, showed robust target engagement and efficacy in a mouse model of pulmonary fibrosis.
In contrast, GLPG1690 (Ziritaxestat) is a well-characterized inhibitor with more moderate in vitro potency but proven preclinical efficacy and established pharmacokinetic and safety profiles in humans from extensive clinical trials. Despite promising Phase 2a results, its development was halted during Phase 3, underscoring the challenges of translating preclinical efficacy into clinical benefit for complex diseases like IPF.
For researchers, the data presents a compelling picture: while the exceptional potency of the this compound series is attractive for tool compound development and further optimization, the extensive preclinical and clinical dataset for GLPG1690 provides invaluable insights into the therapeutic window, PK/PD relationships, and clinical trial design for targeting the ATX-LPA axis. Both compounds serve as critical reference points in the ongoing effort to develop effective anti-fibrotic therapies.
References
- 1. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of ATX Inhibitor 14 and PF-8380 for Researchers
A comprehensive analysis of two potent autotaxin inhibitors, detailing their in vitro efficacy, pharmacokinetic profiles, and performance in preclinical fibrosis models.
This guide provides a detailed, data-driven comparison of two notable small molecule inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The insights presented here are intended for researchers, scientists, and drug development professionals investigating therapeutic interventions for fibrosis and other ATX-mediated diseases.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway is associated with the progression of various diseases, most notably idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy.
This guide focuses on a head-to-head comparison of two potent ATX inhibitors: ATX inhibitor 14, an indole-based carbamate derivative, and PF-8380, a well-characterized tool compound.
In Vitro Inhibitory Potency
A direct comparison of the in vitro potency of this compound and PF-8380 reveals that both are highly potent inhibitors of ATX. This compound, also referred to as compound 4 in a key study, exhibits sub-nanomolar inhibitory activity.
| Inhibitor | Target | IC50 (in vitro enzyme assay) | Reference |
| This compound (compound 4) | Autotaxin | 0.41 nM | [1] |
| PF-8380 | Autotaxin | 2.8 nM | [1] |
Pharmacokinetic Profiles in Rodent Models
While both inhibitors demonstrate high in vitro potency, their pharmacokinetic properties are a critical determinant of their in vivo efficacy. PF-8380 has been extensively characterized in this regard. In the study describing this compound (compound 4), a related compound with a modified linker (compound 30) was selected for in vivo studies due to more favorable pharmacokinetic properties. The data for compound 30 is presented here as a reference for the optimized indole-based series.
| Parameter | ATX inhibitor 30 (indole-based) | PF-8380 |
| Animal Model | Mice | Rats |
| Oral Bioavailability (F) | Satisfactory (specific value not detailed in abstract) | 43-83% |
| Clearance | Not specified | 31 mL/min/kg |
| Volume of Distribution (Vd) | Not specified | 3.2 L/kg |
| Half-life (t1/2) | Not specified | 1.2 hours |
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The therapeutic potential of these inhibitors has been evaluated in a widely used preclinical model of pulmonary fibrosis induced by bleomycin. In this model, both the indole-based inhibitor series and PF-8380 have demonstrated the ability to attenuate fibrosis.
The most promising candidate from the indole-based series, compound 30, was shown to significantly down-regulate in vivo ATX activity in both lung homogenate and bronchoalveolar lavage fluid (BALF)[1]. This was accompanied by a reduction in the gene expression of pro-fibrotic cytokines such as TGF-β, IL-6, and TNF-α to normal levels[1].
PF-8380 has also been shown to be effective in the bleomycin-induced pulmonary fibrosis model, where it prevented the development of fibrosis and the distortion of lung architecture[2].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for assessing ATX inhibitors.
Figure 1: Simplified ATX-LPA signaling cascade and the point of intervention for ATX inhibitors.
References
- 1. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive and Negative Controls in Autotaxin Inhibitor Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of autotaxin (ATX) inhibitors, the use of appropriate positive and negative controls is fundamental to generating robust and interpretable data. This guide provides an objective comparison of common controls, supported by experimental data and detailed protocols, to aid in the rigorous evaluation of ATX inhibitor efficacy.
Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2][3] Inhibiting ATX is a promising therapeutic strategy for various diseases. To accurately assess the inhibitory effect of a test compound, it is crucial to benchmark its performance against well-defined positive and negative controls.
Understanding the Role of Controls
In the context of ATX inhibitor experiments, controls serve distinct purposes:
-
Positive Controls: These are expected to produce a strong, measurable effect, confirming that the experimental system is responsive and functioning correctly. In ATX-related assays, the most relevant positive control is typically LPA itself, as it directly activates the downstream signaling pathways that ATX inhibitors aim to block.[1][4]
-
Negative Controls: These are essential for establishing a baseline and ensuring that the observed effects are specific to the inhibitor being tested. The most common negative control is the vehicle (the solvent used to dissolve the inhibitor, often dimethyl sulfoxide or DMSO), which should have no significant biological effect on its own. An even more rigorous negative control is an inactive analogue or enantiomer of the test inhibitor, which is structurally similar but lacks inhibitory activity against ATX.
Comparative Data of Controls and ATX Inhibitors
The following tables summarize quantitative data from key in vitro experiments, comparing the effects of representative ATX inhibitors with standard positive and negative controls.
Table 1: In Vitro Autotaxin Enzyme Inhibition
| Compound/Control | Concentration | Target/Assay | % Inhibition of ATX Activity (Mean ± SD) | IC50 |
| Negative Control (Vehicle) | 0.1% DMSO | Recombinant Human ATX | 0 ± 5 | N/A |
| Positive Control (Inhibitor) | 1 µM | Recombinant Human ATX | 98 ± 2 | N/A |
| ATX Inhibitor 1 (PF-8380) | 100 nM | Recombinant Human ATX | 85 ± 7 | 2.8 nM |
| ATX Inhibitor 2 (GLPG1690) | 500 nM | Recombinant Human ATX | 92 ± 4 | 131 nM |
This table illustrates the direct inhibitory effect of two well-characterized ATX inhibitors, PF-8380 and GLPG1690, on the enzymatic activity of recombinant human autotaxin. The vehicle control (DMSO) shows no inhibition, while a known potent inhibitor serves as a positive control for the assay's validity.
Table 2: Cell Migration Assay (Transwell)
| Treatment | Concentration | Cell Line | Fold Increase in Cell Migration (vs. Vehicle) |
| Negative Control (Vehicle) | 0.1% BSA | Schwann Cells | 1.0 |
| Positive Control (LPA) | 500 nM | Schwann Cells | 3.5 ± 0.5 |
| ATX Inhibitor 1 (PF-8380) + LPC | 1 µM | A2058 Melanoma Cells | 0.8 ± 0.2 |
| ATX Inhibitor 2 (GLPG1690) + LPC | 1 µM | A2058 Melanoma Cells | 0.9 ± 0.3 |
This table demonstrates the functional consequence of ATX inhibition on cell migration. LPA, the product of ATX activity, serves as a potent positive control, significantly inducing cell migration. In the presence of the ATX substrate lysophosphatidylcholine (LPC), the inhibitors effectively block this migration, bringing it down to baseline levels observed with the vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for two key assays used to evaluate ATX inhibitors.
In Vitro Autotaxin Activity Assay (Fluorogenic)
This assay directly measures the enzymatic activity of ATX and its inhibition.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Dilute recombinant human ATX in assay buffer to the desired concentration (e.g., 2 nM).
-
Prepare a stock solution of the fluorogenic ATX substrate, such as FS-3, in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare serial dilutions of the test ATX inhibitor, positive control inhibitor, and vehicle control in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted ATX enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the inhibitor/control dilutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 100 µL of the diluted FS-3 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FS-3) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control (defined as 100% activity).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cell Migration Assay (Transwell)
This assay assesses the functional impact of ATX inhibition on a key cellular response.
-
Cell Preparation:
-
Culture a relevant cell line (e.g., A2058 melanoma cells) to sub-confluency.
-
Starve the cells in a serum-free medium for 12-24 hours prior to the assay to reduce baseline migration.
-
-
Assay Setup:
-
Coat the top surface of Transwell inserts (e.g., 8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
In the lower chamber of the Transwell plate, add serum-free medium containing either the vehicle control, the positive control (LPA), or the ATX substrate (LPC).
-
Harvest the starved cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with the test ATX inhibitor or vehicle control for 30 minutes at 37°C.
-
Seed the pre-incubated cells into the upper chamber of the Transwell inserts (e.g., 1 x 10^5 cells per insert).
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (e.g., 3-18 hours).
-
After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface of the insert with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a dye such as crystal violet.
-
-
Quantification:
-
Elute the crystal violet stain with a solvent (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted dye at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Alternatively, count the number of migrated cells in several random fields of view under a microscope.
-
Express the results as a fold change in migration relative to the vehicle control.
-
By adhering to these rigorous experimental designs, including the diligent use of positive and negative controls, researchers can confidently and accurately characterize the efficacy of novel autotaxin inhibitors, thereby advancing the development of new therapeutics for a range of debilitating diseases.
References
- 1. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ATX Inhibitor 14: A Comparative Analysis Against First-in-Class Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATX inhibitor 14, a novel indole-based carbamate derivative, against established first-in-class autotaxin (ATX) inhibitors. The objective is to present a clear, data-driven analysis of their respective performances based on available preclinical data, aiding researchers in their evaluation of these compounds for further investigation.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling phospholipid.[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[1] Dysregulation of this pathway has been linked to various diseases, such as cancer, fibrosis, and inflammatory conditions. Consequently, inhibiting ATX has emerged as a promising therapeutic strategy. This has led to the development of numerous ATX inhibitors, with some advancing to clinical trials.
This guide focuses on "this compound," a potent novel compound, and benchmarks it against three key first-in-class inhibitors: GLPG1690 (Ziritaxestat), PF-8380, and HA-155.
Comparative Analysis of In Vitro Potency
The in vitro potency of an inhibitor, typically measured by its half-maximal inhibitory concentration (IC50), is a critical determinant of its potential therapeutic efficacy. The following table summarizes the reported IC50 values for this compound and the selected first-in-class inhibitors. It is important to note that these values may have been determined using different experimental assays and conditions, which can influence direct comparability.
| Inhibitor | Chemical Class | IC50 (nM) | Reference Compound |
| This compound (compound 4) | Indole-based carbamate | 0.41 | N/A |
| GLPG1690 (Ziritaxestat) | Imidazo[1,2-a]pyridine | 2.90 | N/A |
| PF-8380 | Piperazine derivative | 1.7 - 2.8 | N/A |
| HA-155 | Boronic acid derivative | 5.7 | N/A |
Based on the available data, this compound (compound 4) demonstrates superior in vitro potency with a sub-nanomolar IC50 value, suggesting a strong potential for effective ATX inhibition.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific, detailed protocol for the IC50 determination of this compound is not publicly available, a general methodology for an in vitro autotaxin inhibition assay is provided below, based on common practices in the field.
General In Vitro Autotaxin Inhibition Assay Protocol (FS-3 based)
This protocol describes a common method for measuring the enzymatic activity of ATX using a fluorogenic substrate, FS-3.
Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 (a fluorogenic LPC analogue substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test inhibitors (this compound, GLPG1690, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant human ATX in the assay buffer.
-
Serially dilute the test inhibitors in the assay buffer.
-
Add the ATX solution to the wells of the 96-well plate.
-
Add the diluted test inhibitors to the respective wells. Include a positive control (ATX with no inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Autotaxin Signaling Pathway
The following diagram illustrates the central role of autotaxin in the LPA signaling pathway.
References
Evaluating the Selectivity Profile of ATX Inhibitor 14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the autotaxin (ATX) inhibitor 14, focusing on its selectivity profile in relation to other well-characterized ATX inhibitors. Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in numerous physiological and pathological processes, including cancer progression and fibrosis. Inhibition of ATX is therefore a promising therapeutic strategy. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the objective evaluation of ATX inhibitor 14.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and compares it with two well-established ATX inhibitors, PF-8380 and GLPG1690.
| Inhibitor | Chemical Class | ATX IC50 | Selectivity Profile | Reference(s) |
| Inhibitor 14 | Benzene-sulfonamide | ~35 nM | Lacks inhibitory action on ENPP6 and ENPP7 (inferred from analogues in the same series). Data against other NPPs (e.g., NPP1, NPP3) is not readily available. | [1] |
| PF-8380 | Benzoxazolone | 2.8 nM (isolated enzyme) 101 nM (human whole blood) | Potent and selective inhibitor of ATX. | [2][3][4][5] |
| GLPG1690 (Ziritaxestat) | Not specified | 100-500 nM range (mouse and human ATX) | A potent and selective ATX inhibitor. |
Experimental Protocols
A detailed experimental protocol for the IC50 determination of this compound is not publicly available. However, a general methodology for assessing the potency of ATX inhibitors using a fluorogenic substrate is described below. This protocol is based on commonly used methods in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.
Materials:
-
Recombinant human autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human ATX in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound. b. Add the diluted ATX enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate FS-3 to each well.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FS-3) over time using a fluorescence plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Normalize the reaction rates to the vehicle control (e.g., DMSO) to determine the percent inhibition. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, which in turn activates a variety of downstream signaling cascades through its G protein-coupled receptors (GPCRs), leading to cellular responses such as proliferation, migration, and survival.
Experimental Workflow for Evaluating ATX Inhibitor Selectivity
This diagram outlines a typical workflow for assessing the selectivity of an ATX inhibitor against other related enzymes, such as different members of the ectonucleotide pyrophosphatase/phosphodiesterase (NPP) family.
References
Independent Verification of ATX Inhibitor 14's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported inhibitory potency of ATX inhibitor 14 against autotaxin (ATX) and other alternative inhibitors. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and replication of findings.
Executive Summary
This compound, also identified as compound 4 in a 2022 publication by Hongrui Lei and colleagues in the European Journal of Medicinal Chemistry, has a reported half-maximal inhibitory concentration (IC50) of 0.41 nM against autotaxin. This positions it as a highly potent inhibitor of this key enzyme involved in lysophosphatidic acid (LPA) synthesis. To date, independent verification of this specific IC50 value in peer-reviewed literature has not been identified. This guide presents the available data for this compound alongside a comparison with other known ATX inhibitors, and provides a detailed experimental protocol for IC50 determination to facilitate independent validation studies.
Data Presentation: Comparative Inhibitory Potency of ATX Inhibitors
The following table summarizes the reported IC50 values for this compound and a selection of other well-characterized autotaxin inhibitors. This allows for a direct comparison of their relative potencies.
| Inhibitor Name | Alternative Name(s) | Reported IC50 (nM) | Notes |
| This compound | Compound 4 | 0.41 | Indole-based carbamate derivative. |
| PF-8380 | - | 1.7 | A widely used, potent, and selective ATX inhibitor.[1] |
| HA155 | - | 5.7 | One of the first potent small molecule ATX inhibitors.[1] |
| S32826 | - | 5.6 | A potent lipid-like ATX inhibitor.[1] |
| PAT-048 | - | 1.1 | A potent indole-based inhibitor.[1] |
| PAT-505 | - | 2 | An indole-based inhibitor from the same series as PAT-048.[1] |
| PAT-347 | - | 0.3 | A highly potent non-competitive ATX inhibitor. |
| Ziritaxestat | GLPG1690 | 131 | An ATX inhibitor that has been evaluated in clinical trials. |
| ATX-1d | - | 1800 | A novel ATX inhibitor identified through in silico screening. |
Experimental Protocols: IC50 Value Determination for ATX Inhibitors
The following is a detailed methodology for determining the IC50 value of an ATX inhibitor, based on commonly used enzymatic assays. While the specific parameters for this compound should be confirmed from the primary publication, this protocol outlines the essential steps for independent verification.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of autotaxin by 50%.
Materials:
-
Recombinant human autotaxin (ATX) enzyme
-
Lysophosphatidylcholine (LPC) as the substrate
-
Test inhibitor (e.g., this compound)
-
Amplex™ Red Phospholipase D Assay Kit (or similar fluorescence-based assay)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, and Triton X-100)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations to be tested.
-
Prepare a working solution of Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, and the substrate (LPC) in assay buffer according to the manufacturer's instructions.
-
Prepare a solution of recombinant human ATX enzyme in assay buffer.
-
-
Enzymatic Reaction:
-
To each well of a 96-well black microplate, add a small volume of the diluted inhibitor solutions. Include wells with assay buffer and solvent only as negative and vehicle controls, respectively.
-
Add the ATX enzyme solution to all wells to initiate a pre-incubation with the inhibitor.
-
Initiate the enzymatic reaction by adding the Amplex™ Red working solution containing the LPC substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 540 nm excitation and 590 nm emission for Amplex™ Red).
-
Measure the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of the enzymatic reaction (the slope of the fluorescence intensity versus time).
-
Normalize the reaction rates to the vehicle control (set to 100% activity).
-
Plot the percentage of ATX inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Autotaxin-LPA Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ATX IC50 Determination.
References
Safety Operating Guide
Proper Disposal of ATX Inhibitor 14: A Guide to Laboratory Safety and Chemical Handling
Disclaimer: The identifier "ATX inhibitor 14" does not correspond to a standardized chemical name in publicly available databases. Therefore, this guide provides essential procedures for the safe handling and disposal of a research chemical with an unconfirmed identity or for which a specific Safety Data Sheet (SDS) is not available. Researchers must treat such substances as potentially hazardous and consult their institution's Environmental Health & Safety (EHS) department for specific guidance.[1][2][3]
This document provides a step-by-step operational plan for the proper disposal of novel or uncharacterized chemical compounds like "this compound," ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Before proceeding with any disposal procedures, a thorough hazard assessment is critical. When the specific hazards of a substance are unknown, it must be handled as if it were hazardous.[1]
Step 1: Information Gathering
-
Consult Internal Documentation: Review laboratory notebooks, chemical inventories, and internal databases to identify the precise chemical structure, supplier, or any known properties of "this compound."[1]
-
Locate the Safety Data Sheet (SDS): If the specific chemical identity is found, locate the corresponding SDS. The SDS is the primary source of information regarding hazards, handling, and disposal.
-
Consult Supervisor: Inform your laboratory supervisor or principal investigator. They may have specific knowledge about the compound.
Step 2: Assume Hazard & Wear Appropriate PPE In the absence of specific data, assume the compound is toxic, flammable, corrosive, and environmentally hazardous. Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Unknown Research Chemicals
| Protection Level | Equipment | Purpose |
| Standard Handling | Nitrile Gloves, Safety Goggles, Laboratory Coat | Provides basic protection against skin contact and splashes. |
| Splash Hazard | Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron | Offers enhanced protection for face and body when handling larger quantities or during transfer operations. |
| Vapor/Aerosol Risk | Full-Face Air-Purifying Respirator, Work within a Fume Hood | Required if the substance is volatile, dusty, or if aerosols may be generated. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for segregating, containing, and disposing of chemical waste through your institution's EHS department.
1. Waste Segregation:
-
Do Not Mix: Never mix "this compound" waste with other chemical waste streams unless their compatibility is certain. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Isolate Unknowns: Keep containers of unknown waste separate from other hazardous materials.
2. Containerization:
-
Use a Compatible Container: The waste container must be made of a material that does not react with the chemical. A clean, empty container of the original substance or a high-density polyethylene (HDPE) container is often a safe choice.
-
Ensure Container Integrity: Use a container that is in good condition, free of leaks or cracks, and has a secure, screw-top lid.
-
Leave Headspace: Do not fill the container more than 90% full to allow for vapor expansion.
3. Labeling: Proper labeling is a critical regulatory requirement for the safety of everyone who will handle the container.
-
Affix a "Hazardous Waste" label to the container.
-
Write the full chemical name, if known. If unknown, use the identifier "this compound."
-
List all constituents and their approximate percentages, including solvents.
-
Mark any known or suspected hazards (e.g., Flammable, Corrosive, Toxic, Reactive).
-
Include the date when waste was first added to the container.
4. Storage (Satellite Accumulation Area):
-
Designate an Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation. This could be a secondary containment tray in a fume hood or a designated cabinet.
-
Secure and Segregate: Ensure the container is kept closed at all times except when adding waste. Store it away from incompatible materials.
-
Follow Quantity Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and acutely toxic waste (1 quart) allowed in an SAA.
5. Arrange for Pickup:
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Provide Information: Be prepared to provide all information from the waste label. For unknown substances, EHS may need to perform an analysis before final disposal, which can incur significant costs.
Experimental Protocols and Data
Since "this compound" is not a specific compound, no experimental protocols can be cited. Researchers working with novel inhibitors would typically perform assays to determine properties like IC₅₀ (half-maximal inhibitory concentration) to quantify potency.
Table 2: Template for Summarizing Inhibitor Properties
This table can be used to structure the quantitative data for your specific ATX inhibitor once it has been characterized.
| Property | Value | Units | Method / Reference |
| Chemical Identifier | |||
| CAS Number | |||
| Molecular Weight | g/mol | ||
| IC₅₀ (Autotaxin) | nM | e.g., FS-3 based fluorescence assay | |
| Solubility (Aqueous) | mg/mL | e.g., Kinetic solubility assay | |
| LD₅₀ (Oral, Rat) | mg/kg | From SDS or toxicology report |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling ATX inhibitor 14
Essential Safety and Handling Guide for ATX Inhibitor 14
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is based on general best practices for handling potent, small molecule enzyme inhibitors in a research laboratory setting. Researchers must consult the compound-specific SDS provided by the manufacturer before any handling, storage, or disposal. The information herein is intended to supplement, not replace, the manufacturer's safety information.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure to potent chemical agents. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant splash hazard.[1][2][3][4] | Protects eyes from splashes, aerosols, and fine particles of the compound.[2] |
| Hand Protection | Disposable nitrile gloves. Double gloving may be necessary for extended procedures or when handling concentrated solutions. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A laboratory coat is the minimum requirement. A disposable, fluid-resistant gown is recommended when handling larger quantities or during procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization of a powder, an N95 or higher-rated respirator should be used within a containment device. | Minimizes the risk of inhaling the compound, particularly in powder form. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from spills and dropped objects. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is essential for safety and experimental consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the compound is correctly labeled.
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and dark place.
-
Keep the container tightly sealed and store it in a designated, well-ventilated area away from incompatible materials.
2. Preparation and Experimental Use:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solvents.
-
Before use, ensure the Safety Data Sheet (SDS) is readily accessible.
-
To avoid generating dust, carefully weigh the solid compound.
-
When preparing solutions, slowly add the solvent to the compound to prevent splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Post-Handling:
-
After handling, decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Place it in a clearly labeled, sealed container.
-
Contaminated Labware (Plastic and Glass): Disposable plasticware and glassware that have come into contact with the inhibitor should be treated as hazardous waste and disposed of in designated containers. Do not mix with non-hazardous waste.
-
Contaminated PPE: All used PPE, such as gloves and disposable gowns, must be disposed of as hazardous waste in a designated, labeled container.
-
Liquid Waste: Collect all liquid waste containing the inhibitor in a properly labeled, sealed, and chemically resistant container. Do not pour chemical waste down the drain.
Visual Guides
The following diagrams illustrate the key workflows for safely handling and using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
